[4-(acetyloxy)butyl](triphenyl)phosphonium bromide
Description
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Properties
IUPAC Name |
4-acetyloxybutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBBQKPXICVPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(acetyloxy)butylphosphonium bromide: Structure, Properties, and Potential Applications
Prepared by a Senior Application Scientist
Introduction and Overview
Phosphonium salts represent a versatile class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic residues. Their unique physicochemical properties have positioned them as valuable assets in a multitude of applications, ranging from phase transfer catalysis to the design of sophisticated drug delivery systems. This guide focuses on a specific, functionalized phosphonium salt, 4-(acetyloxy)butylphosphonium bromide. The introduction of an acetyloxy group on one of the butyl chains imparts distinct characteristics that could be strategically exploited in various scientific and industrial domains. This document provides a comprehensive exploration of its predicted chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(acetyloxy)butylphosphonium bromide features a central phosphorus atom forming a quaternary salt with three butyl groups and one 4-(acetyloxy)butyl group, with a bromide anion to balance the charge.
Caption: Chemical structure of 4-(acetyloxy)butylphosphonium bromide.
The predicted physicochemical properties of 4-(acetyloxy)butylphosphonium bromide are summarized in the table below, drawing comparisons with the well-characterized tetrabutylphosphonium bromide.
| Property | Predicted Value for 4-(acetyloxy)butylphosphonium bromide | Reference: Tetrabutylphosphonium bromide | Rationale for Prediction |
| Molecular Formula | C₁₈H₃₈BrO₂P | C₁₆H₃₆BrP[1][2][3][4][5] | Addition of a C₂H₂O₂ functional group. |
| Molecular Weight | 397.37 g/mol | 339.33 g/mol [2][3][5][6] | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | White powder[1] | Typical appearance for phosphonium salts. |
| Melting Point | Expected to be in a similar range to tetrabutylphosphonium bromide, likely around 100-110 °C | 100-103 °C[5][6] | The ester group may slightly alter crystal packing and melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, acetonitrile, DMSO)[1] | Very soluble in water[1] | The phosphonium salt character dominates solubility, with the ester group potentially enhancing solubility in some organic solvents. |
| Stability | Stable under standard conditions; the ester group may be susceptible to hydrolysis under strongly acidic or basic conditions. | Stable under normal storage conditions.[7] | The phosphonium core is generally stable. Ester hydrolysis is a known reaction pathway. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 4-(acetyloxy)butylphosphonium bromide can be envisioned through a two-step process, beginning with the preparation of 4-bromobutyl acetate, followed by a quaternization reaction with tributylphosphine.
Caption: Proposed synthetic workflow for 4-(acetyloxy)butylphosphonium bromide.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 4-bromobutyl acetate
-
To a solution of 1,4-dibromobutane (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium acetate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromobutyl acetate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 4-(acetyloxy)butylphosphonium bromide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobutyl acetate (1 equivalent) in acetonitrile.
-
Add tributylphosphine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-(acetyloxy)butylphosphonium bromide.
Potential Applications in Research and Drug Development
The unique bifunctional nature of 4-(acetyloxy)butylphosphonium bromide—possessing both a charged phosphonium head and a cleavable ester tail—opens up a range of intriguing possibilities for its application.
As a Precursor for Mitochondria-Targeted Thiol Probes
Lipophilic phosphonium cations are known to accumulate in mitochondria due to the large negative membrane potential of the inner mitochondrial membrane.[9] This property has been exploited to deliver various molecules, including antioxidants and probes, to this critical organelle.[9]
-
Conceptual Application: 4-(acetyloxy)butylphosphonium bromide could serve as a precursor for a mitochondria-targeted thiol probe. The acetyloxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized to introduce a thiol-reactive group. This would enable the specific investigation of mitochondrial thiols, which play a crucial role in cellular redox signaling and oxidative stress.[9]
Caption: Conceptual pathway for the use of 4-(acetyloxy)butylphosphonium bromide as a precursor for a mitochondria-targeted probe.
In the Development of Novel Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. Tetrabutylphosphonium bromide is itself a known ionic liquid.[10]
-
Potential as a Task-Specific Ionic Liquid: The presence of the acetyloxy group in 4-(acetyloxy)butylphosphonium bromide could allow for its use as a task-specific ionic liquid. The ester functionality could participate in specific interactions with solutes or reactants, potentially influencing reaction rates and selectivities in organic synthesis.
As a Phase Transfer Catalyst
Phosphonium salts are widely used as phase transfer catalysts, facilitating the reaction between reactants in immiscible phases.[11]
-
Modulated Catalytic Activity: The acetyloxy group could modulate the lipophilicity and catalytic activity of the phosphonium salt compared to its simple tetraalkyl counterparts, potentially offering advantages in specific reaction systems.
Putative Biological Activity and Toxicity Considerations
Potential Biological Activity
Several phosphonium salts have demonstrated biological activity, including antimicrobial properties.[12] The lipophilic nature of the cation allows for interaction with microbial cell membranes, leading to disruption and cell death. It is plausible that 4-(acetyloxy)butylphosphonium bromide could exhibit similar activity.
Toxicity Profile
The toxicity of 4-(acetyloxy)butylphosphonium bromide would need to be empirically determined. However, some general considerations can be made based on its constituent parts:
-
Phosphonium Cation: While some phosphonium salts are relatively benign, others can exhibit toxicity. The specific structure of the cation and the nature of the alkyl chains play a significant role in determining its toxicological profile.
-
Bromide Anion: At high concentrations, bromide ions can be toxic, leading to a condition known as bromism, which can manifest with neurological and psychological symptoms.[13]
A thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, would be essential before considering any biomedical applications.
Conclusion
While 4-(acetyloxy)butylphosphonium bromide is not a widely cataloged chemical, its rational design based on well-established chemical principles suggests a compound of significant potential. Its bifunctional nature, combining the properties of a phosphonium salt with the reactivity of an ester, makes it a compelling candidate for a range of applications, from the synthesis of specialized molecular probes to the development of novel ionic liquids and catalysts. The synthetic pathway proposed herein is robust and based on standard organic transformations, making the compound accessible for further research. Future investigations should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and a thorough exploration of its potential applications and toxicological profile.
References
- Stalpaert, M., Cirujano, F. G., & De Vos, D. E. (n.d.). Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid. KU Leuven.
- Kiper, R. A. (n.d.). tetrabutylphosphonium bromide. Institute of Chemistry, Komi Science Center, Ural Division, Russian Academy of Sciences.
- Mondal, S., Mandal, T., Sharma, M., Kumar, R., Arora, A. K., Bansal, V., & Kapur, A. (2017). Tetraalkylphophonium Bromide: General procedure. Tetrahedron Letters, 58(25), 2460-2464.
- Sigma-Aldrich. (n.d.). Tetrabutylphosphonium bromide 98%.
- Cochemé, H. M., Quin, C., McQuaker, S. J., Cabreiro, F., Logan, A., Prime, T. A., ... & Murphy, M. P. (2011). Synthesis and characterization of thiobutyltriphenylphosphonium bromide, a novel thiol reagent targeted to the mitochondrial matrix. Free Radical Biology and Medicine, 50(11), 1546-1554.
- Pashynska, V., Lopatynska, O., Piatnytsia-Pomazanska, T., Kalashnikova, L., Korniienko, V., Vovk, M., & Omelianchyk, L. (2022). Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. Pharmaceuticals, 15(4), 448.
- precisionFDA. (n.d.). TETRABUTYLPHOSPHONIUM BROMIDE.
- Santa Cruz Biotechnology. (n.d.). Tetrabutylphosphonium bromide.
- Cheméo. (n.d.). Tetrabutylphosphonium bromide.
- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
- National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.
- Google Patents. (n.d.). CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetraphenylphosphonium Bromide in Pharmaceutical Synthesis and Development.
- Wang, L. S. (n.d.). Example Experimental Sections. Wang Lab, University of California, Berkeley.
- A professional chemical material supplier. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Potential: The Role of (4-Bromobutyl)triphenylphosphonium Bromide.
- Ranu, B. C. (2020).
- ChemBK. (2024). Tetrabutylphosphonium bromide.
- ADMET & DMPK. (n.d.). New therapeutic modalities in drug discovery and development: Insights & opportunities.
- Sigma-Aldrich. (n.d.). (4-Carboxybutyl)triphenylphosphonium bromide 98%.
- Vesta Chemicals bv. (n.d.).
- ResearchG
- Patsnap Synapse. (2024). What is the mechanism of Butropium Bromide?.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Toxic effects of brominated flame retardants in man and in wildlife.
- MDPI. (2023).
- Patsnap Synapse. (2024). What is the mechanism of Oxyphenonium Bromide?.
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Stability and Storage of Acetoxy-Functionalized Phosphonium Salts
Executive Summary
Acetoxy-functionalized phosphonium salts (e.g., [2-(acetoxy)ethyl]triphenylphosphonium bromide) serve as critical intermediates in Wittig olefination, mitochondrial targeting vectors (TPP+), and phase-transfer catalysis. However, their stability is frequently compromised by a specific synergistic degradation pathway: moisture-driven ester hydrolysis accelerated by the electron-withdrawing phosphonium cation.
This guide moves beyond generic "store in a cool, dry place" advice. It details the mechanistic failures of these salts, provides a self-validating storage protocol, and establishes quality control metrics to ensure reagent integrity in drug development and high-precision synthesis.
The Degradation Mechanism[1]
To preserve these reagents, one must understand why they fail. The instability of acetoxy-functionalized phosphonium salts is not merely due to the ester group; it is due to the inductive effect (-I) of the positively charged phosphorus atom.
The Inductive Acceleration
The quaternary phosphonium center (
-
This reduces electron density at the ester carbonyl carbon.
-
The carbonyl carbon becomes hyper-electrophilic .
-
The energy barrier for nucleophilic attack by water (hydrolysis) is significantly lowered compared to a standard alkyl acetate.
The Hydrolysis Cascade
Once moisture enters the system (facilitated by the hygroscopic nature of the halide counter-ion), the ester hydrolyzes to release acetic acid and the corresponding hydroxy-phosphonium salt. The accumulation of acetic acid can further catalyze the degradation, creating an autocatalytic loop.
Visualization: The Degradation Pathway
The following diagram illustrates the molecular failure mode.
Figure 1: The moisture-triggered degradation cascade. Note the autocatalytic feedback loop where generated acetic acid can accelerate further hydrolysis.
Critical Physicochemical Factors
The rate of this degradation is dictated by three variables: the counter-ion, the alkyl chain length, and temperature.
The Anion Effect (Hygroscopicity)
The counter-ion is the primary vector for moisture introduction. Halides are notoriously hygroscopic, whereas fluorinated anions provide a hydrophobic shield.
| Anion | Type | Hygroscopicity | Stability Risk | Recommendation |
| Bromide ( | Nucleophilic | High | High | Requires strict desiccation; standard for synthesis. |
| Chloride ( | Nucleophilic | Very High | Critical | Avoid for long-term storage if possible; extremely deliquescent. |
| Tetraphenylborate ( | Bulky | Low | Low | Good for storage, but poor atom economy for synthesis. |
| Bis(triflimide) ( | Hydrophobic | Very Low | Minimal | Excellent stability; use for Ionic Liquid applications. |
Chain Length Proximity
The distance between the
-
(Acetoxymethyl): Extremely unstable. The carbonyl is adjacent to the
. Rapid hydrolysis. -
(Acetoxyethyl): Moderately unstable. Common in TPP-mitochondrial vectors. Requires
storage. - : Stable. The inductive effect dissipates; behaves like a standard ester.
Storage & Handling Protocol (SOP)
This protocol is designed to be self-validating . If the visual indicators (color change, physical state change) are observed, the protocol has been breached.
The "Double-Barrier" Storage System
Do not rely on screw-cap vials alone. Phosphonium salts can "creep" and seals often degrade.
Step-by-Step Workflow:
-
Initial Drying: Upon synthesis or receipt, dry the salt in a vacuum desiccator over Phosphorus Pentoxide (
) or under high vacuum (<0.1 mbar) for 12 hours. Validation: The salt must be a free-flowing powder, not a sticky gum. -
Inert Packaging: Transfer to a glass vial under an Argon or Nitrogen atmosphere.
-
Primary Seal: Seal the cap with Parafilm® or Teflon tape.
-
Secondary Containment: Place the vial inside a secondary jar containing a sachet of activated silica gel or molecular sieves.
-
Thermal Control: Store at -20°C . Lowering the temperature by 10°C reduces hydrolysis rates by ~2-3x (Arrhenius equation).
Handling Hygroscopic Solids
-
The "Warm-Up" Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial condenses atmospheric moisture directly onto the salt, initiating hydrolysis.
Visualization: Storage Decision Tree
Figure 2: Workflow for the intake and storage of hygroscopic phosphonium salts.
Quality Control (QC) & Self-Validation
Before using stored salts in critical applications (e.g., GMP synthesis), validate purity using Proton NMR (
Diagnostic Signals (Example: Acetoxyethyl-TPP):
-
Intact Reagent: A sharp singlet at
ppm (Acetyl ). -
Degradation Indicator 1: Appearance of a new singlet at
ppm (Free Acetic Acid). -
Degradation Indicator 2: Shift in the methylene protons adjacent to the oxygen (
). In the ester, these are deshielded. Upon hydrolysis to the alcohol, they shift upfield. -
Quantitative Check: Integrate the Acetyl
vs. the Aromatic protons ( for ). The ratio should be exactly 3:15 (1:5). A lower ratio indicates hydrolysis.
References
-
TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. (Accessed 2025).[1][2] Analysis of anion effects on phosphonium stability.
-
University College Cork / RSC. The mechanism of phosphonium ylide alcoholysis and hydrolysis. Detailed mechanistic insight into alkaline hydrolysis pathways.
-
Eastern Kentucky University. Investigation into the Long-Term Thermal Stability of Tetraaryl Phosphonium Ionic Liquids. Comparative data on phosphonium cation stability windows.[3][1][4] [1]
-
HepatoChem. How do you handle hygroscopic salts? Practical industrial guide for handling moisture-sensitive reagents.
-
Bentham Science.
-Alkoxyalkyl Triphenylphosphonium Salts: Synthesis and Reactions. Review of functionalized phosphonium salt reactivity and stability.
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Introduction: The Power of Precision Targeting with Triphenylphosphonium Cations
An In-Depth Technical Guide to Triphenylphosphonium Bromide Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
In the landscape of modern drug discovery and cellular biology, the ability to deliver therapeutic and diagnostic agents to specific subcellular compartments is paramount. Among these, the mitochondrion stands out as a critical hub for cellular metabolism, energy production, and programmed cell death.[1][2] Consequently, mitochondrial dysfunction is implicated in a vast array of human pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[3][4][5] This has positioned the mitochondrion as a high-value target for therapeutic intervention.
The triphenylphosphonium (TPP) cation, a lipophilic and positively charged moiety, has emerged as the gold standard for targeting these vital organelles.[3][6][7] When paired with a bromide anion, triphenylphosphonium bromide derivatives serve as versatile and effective vehicles for mitochondrial delivery. Their unique physicochemical properties allow them to exploit the electrochemical gradient of the mitochondrial membrane, achieving remarkable accumulation within the mitochondrial matrix.[3][4] This guide provides a comprehensive overview of TPP bromide derivatives, from their fundamental synthesis and mechanism of action to their cutting-edge applications in research and drug development.
Part 1: The Physicochemical Basis of Mitochondrial Accumulation
The efficacy of TPP as a mitochondrial targeting vector is not coincidental; it is rooted in fundamental biophysics. The driving force is the large negative mitochondrial membrane potential (MMP or ΔΨm), which is approximately -150 to -180 mV in healthy cells, with the mitochondrial matrix being negative relative to the cytosol.[8]
The accumulation of a positively charged ion like TPP across this membrane is governed by the Nernst equation:
ΔΨ = 61.5 * log10 ([C]in / [C]out)
This relationship dictates that for every 60 mV of membrane potential, there is a tenfold accumulation of the cation inside the mitochondria.[3] This results in concentrations within the mitochondrial matrix that can be 100 to 500 times higher than in the cytoplasm.[3][9]
Two key features of the TPP cation are critical for this process:
-
Delocalized Positive Charge: The positive charge on the central phosphorus atom is effectively delocalized across the three large, aromatic phenyl rings. This charge delocalization reduces the energetic penalty of moving a charged species across the hydrophobic lipid bilayer of the mitochondrial membranes.[3][10]
-
Lipophilicity: The three phenyl groups confer significant lipophilicity (fat-solubility), allowing the cation to readily pass through biological membranes without requiring specific transporters.[1][3]
Notably, many cancer cells exhibit an even higher MMP (hyperpolarized mitochondria) compared to their non-malignant counterparts, a phenomenon linked to their altered metabolic state.[10] This provides a basis for the selective targeting of TPP-conjugated anticancer agents to tumors, enhancing their therapeutic index while minimizing off-target toxicity.[10][11]
Part 2: Synthesis of Triphenylphosphonium Bromide Derivatives
The synthesis of TPP bromide derivatives is typically straightforward, making them highly accessible for research and development. The most common and robust method is a direct nucleophilic substitution (SN2) reaction between triphenylphosphine (PPh₃) and a suitable alkyl or benzyl bromide.
Core Synthetic Principle
The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide and displacing the bromide ion. This forms a stable phosphonium salt. The choice of solvent and temperature is dictated by the reactivity of the alkyl bromide; less reactive halides may require higher temperatures or longer reaction times.
Experimental Protocol: General Synthesis of an (Alkyl)triphenylphosphonium Bromide
This protocol provides a generalized procedure for synthesizing a TPP derivative from an alkyl bromide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Alkyl bromide derivative (1 equivalent)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or tetrahydrofuran [THF])[12]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, stirrer) under an inert atmosphere to prevent oxidation of the triphenylphosphine.
-
Reagent Addition: In the round-bottom flask, dissolve the alkyl bromide (1 equiv.) in the chosen anhydrous solvent. Add triphenylphosphine (typically 1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux. The specific temperature and duration will vary depending on the substrate's reactivity. For more efficient synthesis, microwave irradiation can be employed, often reducing reaction times from hours to minutes.[12]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The phosphonium salt product, being ionic, is often insoluble in non-polar solvents like toluene and will precipitate out. The solid can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether) or by silica gel chromatography to yield the pure triphenylphosphonium bromide salt.[13]
Part 3: Applications in Drug Development and Diagnostics
The ability to concentrate bioactive molecules within mitochondria has profound implications. By conjugating a pharmacophore to a TPP moiety, its local concentration at the site of action is dramatically increased, enhancing potency and often allowing for lower overall dosages, which minimizes systemic side effects.[9]
Mitochondria-Targeted Therapeutics
| TPP-Conjugate Class | Example Drug/Molecule | Therapeutic Area | Mechanism & Key Findings |
| Anticancer Agents | Doxorubicin, Paclitaxel, Hydroxycamptothecin | Oncology | TPP conjugation enhances mitochondrial accumulation, bypassing efflux pumps, inducing apoptosis via the mitochondrial pathway, and increasing ROS generation.[9][10][14] |
| Antioxidants | MitoQ (Ubiquinone), SkQ1 (Plastoquinone) | Neurodegeneration, Aging, Autoimmune Disease | Delivers antioxidants directly to the primary site of cellular ROS production, mitigating oxidative damage.[3][6][15] SkQ1 was shown to prevent autoimmune arthritis in rats at very low doses.[15] |
| Ionophores | Salinomycin, Monensin | Oncology | Conjugation with TPP enhances the antiproliferative activity and selectivity of these ionophore antibiotics against cancer cells by targeting their action to the mitochondria.[2][16] |
| Antibacterial Agents | Cefixime (CFX) derivatives | Infectious Disease | TPP-conjugated CFX showed significantly improved activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] |
Mitochondrial Probes and Diagnostics
Beyond therapeutics, TPP derivatives are invaluable tools for basic research. By attaching TPP to fluorescent probes, researchers can visualize and monitor mitochondrial health and function in living cells.[3][4] TPP-conjugated probes have been developed to measure MMP, detect mitochondrial reactive oxygen species (ROS), and image mitochondrial structure with high fidelity.[3][4]
Part 4: Challenges and Future Perspectives
While TPP is a powerful tool, it is not an entirely inert carrier. A significant challenge is that TPP cations themselves can interfere with mitochondrial function, most notably by uncoupling oxidative phosphorylation (OXPHOS).[1][3] This can lead to a decrease in the mitochondrial membrane potential and inherent cytotoxicity, confounding the interpretation of results and contributing to off-target effects.[1][3]
Causality of the Uncoupling Effect: The accumulation of the lipophilic cation within the inner mitochondrial membrane can disrupt its integrity and dissipate the proton gradient necessary for ATP synthesis, effectively "uncoupling" respiration from energy production.
To address this, researchers are developing "inert" TPP carriers. A successful strategy involves making structural modifications to the TPP phenyl rings.
-
Insight: It was hypothesized that decreasing the electron density on the central phosphorus atom could mitigate the uncoupling activity.
-
Execution: By adding strong electron-withdrawing substituents (e.g., trifluoromethyl, -CF₃) to the para-position of the phenyl rings, the uncoupling effect was significantly abrogated without negatively impacting the carrier's ability to deliver cargo to the mitochondria.[1][3]
The future of TPP-based strategies is focused on creating more sophisticated, multifunctional systems. This includes the development of TPP-modified nanocarriers like liposomes and dendrimers for delivering a wider range of cargo, and integrating TPP therapeutics with other treatment modalities like immunotherapy to create synergistic effects in precision oncology.[5][9][18][19]
References
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- Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC.
- A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC.
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC.
- Synthesis, stability, and metal chelator interactions of triphenylphosphonium conjugates - Iowa Research Online. University of Iowa.
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Chemical Reviews - ACS Public
- Triphenylphosphonium Bromide Manufacturer in France. Autechaux.
- First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - MDPI. MDPI.
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives | Request PDF - ResearchGate.
- One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal.
- Mitochondria-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investig
- Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research.
- (PDF) First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - ResearchGate.
- Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting | Request PDF - ResearchGate.
- Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC.
- Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - MDPI. MDPI.
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - RSC Publishing. Royal Society of Chemistry.
- Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PubMed.
- Triphenyl phosphonium-based substances are alternatives to common antibiotics. ScienceDirect.
- Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Publishing. Royal Society of Chemistry.
- Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLOS ONE.
- Stability of Phenyl-Modified Triphenylphosphonium Conjug
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- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity | PLOS One [journals.plos.org]
- 9. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeut ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00219E [pubs.rsc.org]
Hygroscopic properties of 4-(acetyloxy)butylphosphonium bromide
Technical Guide: Hygroscopic Properties and Handling of 4-(Acetyloxy)butylphosphonium Bromide
Subtitle: Critical Protocols for Stability, Storage, and Synthetic Application in Drug Development
Part 1: Executive Summary & Chemical Identity
4-(Acetyloxy)butylphosphonium bromide (typically existing as (4-acetoxybutyl)triphenylphosphonium bromide , CAS 6191-70-4) is a specialized functionalized phosphonium salt widely used as a C4-homologation reagent in the synthesis of pharmaceuticals, pheromones, and lipid-based APIs (e.g., prostaglandins).
While phosphonium salts are inherently robust, this specific compound presents a dual-stability challenge :
-
Ionic Hygroscopicity: The bromide anion is highly polarizable and readily forms hydrates with atmospheric moisture.
-
Chemical Lability: The acetoxy (ester) tail is susceptible to hydrolysis. Absorbed water, often acting in concert with trace acidity from the phosphonium cation, can cleave the ester, generating (4-hydroxybutyl)triphenylphosphonium bromide and acetic acid .
This guide provides a field-proven framework for managing these risks to ensure the integrity of downstream Wittig olefinations or alkylation reactions.
Chemical Structure & Properties
| Property | Specification |
| Systematic Name | [4-(Acetyloxy)butyl]triphenylphosphonium bromide |
| CAS Number | 6191-70-4 |
| Molecular Formula | C₂₄H₂₆BrO₂P |
| Molecular Weight | ~457.35 g/mol |
| Physical State | White crystalline solid (anhydrous) to waxy solid (hydrated) |
| Hygroscopicity | High (Deliquescent at >60% RH) |
| Solubility | Soluble in DCM, Chloroform, Methanol; Insoluble in Ether, Hexane |
Part 2: The Hygroscopic Mechanism & Degradation Pathway
Understanding the why allows for better control. The hygroscopicity of this salt is not merely a physical inconvenience; it is a chemical hazard.
-
Lattice Expansion (Physical): The large bromide ion (
) has a low charge density but high polarizability, allowing water molecules to intercalate into the crystal lattice, disrupting the Coulombic forces holding the salt together. This leads to "caking" or liquefaction (deliquescence). -
Hydrolytic Cleavage (Chemical): Once water is present, the ester group at the 4-position becomes vulnerable. Phosphonium salts in solution can exhibit slight acidity (
of -protons ~15-20, but trace hydrolysis of the cation can lower pH). This acidic microenvironment catalyzes the hydrolysis of the acetate group.
Impact on Synthesis:
-
Stoichiometric Drift: The molecular weight changes as the salt absorbs water, leading to under-dosing in critical coupling reactions.
-
Side Reactions: Free acetic acid can quench sensitive bases (e.g., NaHMDS, n-BuLi) used to generate the ylide, lowering yields.
-
Impurity Formation: The hydrolyzed alcohol product (4-hydroxybutyl...) will compete in subsequent reactions or fail to react if the acetate protection was required.
Part 3: Visualization of Degradation & Workflow
The following diagrams illustrate the degradation pathway and the decision-making workflow for handling this compound.
Figure 1: Degradation Pathway via Hygroscopic Hydrolysis
Caption: Mechanism showing how physical water absorption leads to irreversible chemical hydrolysis of the acetate group.
Figure 2: QC and Handling Workflow
Caption: Decision tree for assessing material quality before use in sensitive drug development applications.
Part 4: Experimental Protocols & Handling
Storage Protocol
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Heat-sealed aluminized mylar bag containing a sachet of activated silica gel or molecular sieves.
-
Environment: Store at 2–8°C . Cold storage reduces the rate of hydrolysis if moisture ingress occurs.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.
Drying Procedure (Rescue Protocol)
If the material has absorbed moisture but NMR confirms the ester is intact:
-
Place the salt in a drying pistol or vacuum oven.
-
Desiccant: Use Phosphorus Pentoxide (
) or Potassium Hydroxide ( ) pellets in the drying train to trap acidic vapors and water. -
Conditions: Apply vacuum (<1 mbar) at 40°C for 12–24 hours.
-
Note: Do not exceed 60°C, as thermal stress can promote elimination reactions or transesterification if trace impurities are present.
-
Quality Control: 1H-NMR Assessment
To distinguish between simple wetness and chemical degradation:
-
Solvent:
or . -
Key Signals:
- ~2.0 ppm (Singlet): Acetate methyl group (Intact).
-
~4.1 ppm (Triplet): Methylene group adjacent to oxygen (
-OAc). -
Degradation Flags: Look for a shift in the methylene triplet (to ~3.5 ppm for
-OH) and a new singlet for free acetic acid (variable shift depending on concentration/pH).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80894, (4-Acetoxybutyl)triphenylphosphonium bromide. Retrieved from [Link]
-
XiXisys (2024). Material Safety Data Sheet: (4-Acetoxybutyl)triphenylphosphonium bromide (CAS 6191-70-4). Retrieved from [Link]
-
MDPI (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Stabilization. Molecules. Retrieved from [Link]
Comparative Analysis: Hydroxy- vs. Acetyloxy-butyl Phosphonium Salts in Drug Delivery and Synthesis
[1]
Executive Summary
This technical guide analyzes the critical distinctions between (4-hydroxybutyl)triphenylphosphonium (Hydroxy-TPP) and (4-acetyloxybutyl)triphenylphosphonium (Acetoxy-TPP) salts.[1] While both share a lipophilic triphenylphosphonium (TPP) cation core used for mitochondrial targeting, their functionalized butyl tails dictate divergent physicochemical behaviors and applications.
The Hydroxy variant is the "active" or "deprotected" species, characterized by hydrogen bond donating capacity and higher polarity. The Acetyloxy (or Acetoxy) variant acts as a lipophilic "prodrug" or "protected" species. In drug development, the acetyloxy form is often employed to enhance membrane permeability before being hydrolyzed by intracellular esterases to trap the molecule within the mitochondrial matrix. In organic synthesis (e.g., Wittig olefination), the acetyloxy group serves as a necessary protecting group to prevent proton quenching of ylide intermediates.
Chemical Architecture & Identity
Both compounds typically exist as bromide or chloride salts. The core difference lies at the
| Feature | Hydroxy-butyl Phosphonium | Acetyloxy-butyl Phosphonium |
| Structure | ||
| Functional Group | Primary Alcohol (Hydroxyl) | Ester (Acetate) |
| CAS (Bromide) | 87436-78-0 | Typically synthesized in situ |
| Nature | Polar, Protic (H-bond donor) | Less Polar, Aprotic (H-bond acceptor) |
| Primary Role | Reactive intermediate; Trapped mitochondrial cargo | Membrane-permeable prodrug; Protected synthetic intermediate |
Physicochemical Properties[2][3][4]
The transition from a hydroxyl to an acetyloxy group significantly alters the solvation shell and lipophilicity of the cation, affecting its biological distribution and synthetic utility.
Solubility and Lipophilicity (LogP)
The TPP cation is lipophilic, but the tail modification modulates this property.
-
Hydroxy Form: The terminal -OH group forms strong hydrogen bonds with water.[1] This increases aqueous solubility but lowers the partition coefficient (LogP), potentially slowing passive diffusion across the hydrophobic inner mitochondrial membrane (IMM).
-
Acetyloxy Form: Acetylation masks the polar -OH group.[1] This increases the LogP, facilitating rapid equilibration across lipid bilayers.
Thermal and Chemical Stability
-
Hydroxy: Susceptible to oxidation to aldehydes/carboxylic acids. In basic conditions (required for ylide formation), the hydroxyl proton (
) can interfere, requiring double deprotonation or leading to side reactions. -
Acetyloxy: Stable to oxidation. The ester bond is stable in neutral/acidic media but susceptible to hydrolysis in strong base or by esterase enzymes.
Biological Mechanism: The "Esterase Trap" Strategy
In drug development, the conversion between these two forms is exploited to maximize mitochondrial accumulation. This is known as the "Pro-cation" or "Esterase Trap" strategy.
Mechanism of Action
-
Entry: The lipophilic Acetyloxy-TPP passes rapidly through the plasma membrane and the mitochondrial outer/inner membranes, driven by the negative mitochondrial membrane potential (
to mV).[1] -
Hydrolysis: Once inside the matrix, ubiquitous mitochondrial esterases cleave the acetate group.
-
Retention: The resulting Hydroxy-TPP is more polar and less membrane-permeable.[1] It becomes "locked" inside the mitochondria, accumulating to concentrations 100-500 fold higher than the cytosol.
Pathway Visualization
Figure 1: The "Esterase Trap" mechanism.[1] The acetyloxy form acts as a vehicle for rapid entry, while the hydroxy form serves as the retention anchor.
Synthetic Utility: Wittig Olefination[1][5]
In organic synthesis, particularly for preparing alkenes with terminal alcohol functionality (e.g., in pheromone or lipid synthesis), the distinction is critical.
-
Problem: Reacting [Ph3P-(CH2)4-OH]+ directly with a base (e.g., NaHMDS, n-BuLi) to form the ylide is problematic. The base will first deprotonate the hydroxyl group (
), creating a zwitterion that reduces the reactivity of the ylide or requires an excess of expensive base.[1] -
Solution: The Acetyloxy salt [Ph3P-(CH2)4-OAc]+ is used.[1] The ester protects the oxygen. The ylide forms cleanly at the
-carbon.[1] After the Wittig reaction, the ester is hydrolyzed (saponification) to reveal the alcohol.
Synthesis & Interconversion Workflow
Figure 2: Synthetic pathway demonstrating the necessity of the acetyloxy form for clean Wittig olefination.
Experimental Protocols
Synthesis of (4-Acetyloxybutyl)triphenylphosphonium Bromide
Note: This protocol converts the hydroxy salt to the acetyloxy form.[1]
-
Reagents: (4-Hydroxybutyl)triphenylphosphonium bromide (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the hydroxy phosphonium salt in dry DCM under nitrogen atmosphere.
-
Add pyridine, followed by dropwise addition of acetic anhydride at 0°C.
-
Stir at room temperature for 4–6 hours (monitor by TLC; stain with KMnO4).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine.
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from DCM/Ether to yield the acetyloxy salt as a white hygroscopic solid.
-
Mitochondrial Uptake Assay (In Vitro)
To validate the "Esterase Trap" efficiency.
-
Preparation: Isolate rat liver mitochondria (RLM) or use cultured cells (e.g., HeLa).
-
Incubation:
-
Incubate RLM (0.5 mg protein/mL) with 5 µM of Acetoxy-TPP or Hydroxy-TPP at 37°C in respiration buffer (KCl/HEPES/Succinate/Rotenone).
-
Include a control with FCCP (uncoupler) to verify
dependence.
-
-
Separation: Centrifuge at 10,000 x g for 5 min to pellet mitochondria.
-
Analysis:
-
Extract pellet with methanol.
-
Analyze supernatant (cytosol) and pellet (matrix) via RP-HPLC or LC-MS/MS.[1]
-
-
Expected Result: The Acetoxy-TPP group should show rapid disappearance from the supernatant and appearance of the Hydroxy-TPP peak within the pellet, confirming uptake followed by hydrolysis.
References
-
Smith, R. A., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease."[1] Annals of the New York Academy of Sciences, 1247(1), 103-111. Link[1]
-
Ross, M. F., et al. (2005). "Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology." Biochemistry (Moscow), 70(2), 222-230.[1] Link
-
Cayman Chemical. "(4-Carboxybutyl)triphenylphosphonium bromide Product Information." Cayman Chemical Technical Data. Link
-
PubChem. "Phosphonium, (4-hydroxybutyl)triphenyl-, bromide."[1][2][3] National Library of Medicine. Link[1]
-
Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.[1] Link
Methodological & Application
Application Note: High-Fidelity Z-Selective Olefination using 4-(Acetyloxy)butylphosphonium Bromide
Strategic Overview
The Reagent & Its Utility
4-(Acetyloxy)butyltriphenylphosphonium bromide (CAS: 5044-52-0) is a specialized bifunctional Wittig reagent. Unlike simple alkyl phosphonium salts, this reagent enables the convergent installation of a C4-homologated alkene while simultaneously carrying a protected hydroxyl group (acetate ester).
This "masked alcohol" functionality is critical in the total synthesis of:
-
Lipid mediators and fatty acid derivatives (e.g., prostaglandins, leukotrienes).
-
Macrocyclic drugs where chain extension requires a terminal handle for subsequent functionalization.
The Challenge: Chemoselectivity & Stereocontrol
The successful application of this reagent hinges on two competing factors:
-
Ester Stability: The acetate group is susceptible to nucleophilic attack or hydrolysis by strong bases typically used to generate ylides (e.g., n-BuLi).
-
Stereochemical Fidelity: As an unstabilized ylide , the reaction is kinetically controlled to favor the Z-isomer (cis).[3] However, the presence of lithium salts or elevated temperatures can erode this selectivity, leading to thermodynamic E/Z mixtures.
Mechanistic Insight & Experimental Design
To ensure reproducibility and high yield, the protocol below utilizes Sodium Hexamethyldisilazide (NaHMDS) rather than n-Butyllithium.
Why NaHMDS?
-
pKa Matching: The
-proton of the phosphonium salt has a pKa 22-24. NaHMDS (pKa 26) is sufficiently basic to deprotonate it quantitatively. -
Steric Bulk: The bulky bis(trimethylsilyl)amide group suppresses nucleophilic attack on the distal acetate ester, a common side reaction with n-BuLi.
-
Salt Effects: Sodium cations generally provide higher Z-selectivity than lithium cations in salt-free Wittig reactions of unstabilized ylides.
Reaction Pathway Visualization
The following diagram illustrates the critical "decision points" in the reaction mechanism where stereochemistry and chemoselectivity are determined.
Figure 1: Mechanistic pathway highlighting the divergence between successful ylide formation and ester cleavage side-reactions.
Detailed Protocol: High-Fidelity Olefination
This protocol is optimized for 1.0 mmol scale.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Mass/Vol | MW ( g/mol ) | Critical Note |
| Phosphonium Salt | Reagent | 1.2 | 550 mg | 457.35 | Must be dried under vacuum (P2O5) for 4h prior to use. |
| NaHMDS (1.0 M in THF) | Base | 1.15 | 1.15 mL | N/A | Freshly opened bottle preferred. Titrate if old. |
| Aldehyde (R-CHO) | Limiting Reagent | 1.0 | Variable | Variable | Distill prior to use if oxidized. |
| THF (Anhydrous) | Solvent | N/A | 10 mL | 72.11 | Distilled from Na/Benzophenone or SPS grade. |
Step-by-Step Methodology
Phase 1: Ylide Generation (The "Red" Phase)
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Add the dried Phosphonium Salt (550 mg, 1.2 mmol) to the flask. Evacuate and backfill with
three times. Add anhydrous THF (8 mL).-
Observation: The salt will form a white suspension. It does not need to be fully dissolved at this stage.
-
-
Cooling: Submerge the flask in a dry ice/acetone bath (
). Allow to equilibrate for 10 minutes. -
Deprotonation: Add NaHMDS (1.15 mL, 1.15 mmol) dropwise via syringe over 5 minutes.
-
Key Indicator: The suspension will turn a characteristic bright orange/red color , indicating the formation of the ylide.
-
Time: Stir at
for 45 minutes to ensure complete deprotonation.
-
Phase 2: Coupling (The "Colorless" Phase)
-
Aldehyde Addition: Dissolve the Aldehyde (1.0 mmol) in minimal THF (2 mL). Add this solution dropwise to the cold ylide mixture over 5–10 minutes.
-
Rate Control: Slow addition is crucial to maintain the local temperature at
, favoring the kinetic cis-oxaphosphetane intermediate.
-
-
Reaction: Stir at
for 1 hour. -
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) slowly over 2 hours.
-
Observation: As the reaction proceeds and the oxaphosphetane collapses to the alkene, the orange color will fade, resulting in a pale yellow suspension (formation of triphenylphosphine oxide precipitate).
-
Phase 3: Workup & Purification
-
Quench: Add saturated aqueous
(5 mL) to quench the reaction. -
Extraction: Dilute with
(20 mL) and water (10 mL). Separate layers. Extract the aqueous layer with ( mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Remove solvent under reduced pressure.
-
Note: Triphenylphosphine oxide (
) often crystallizes out upon concentration. Precipitation with cold hexanes/pentane followed by filtration can remove the bulk of this byproduct before chromatography.
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Eluent: Typically Hexanes:EtOAc (9:1 to 4:1) depending on the polarity of the aldehyde.
-
Data Analysis & Quality Control
Stereochemical Verification (NMR)
The primary QC metric is the Z/E ratio.
-
1H NMR (CDCl3): Focus on the olefinic protons (
5.3 – 5.5 ppm).-
Z-Isomer (Cis): Coupling constant
. -
E-Isomer (Trans): Coupling constant
. -
Target:
ratio.
-
Common Impurities
| Impurity | Origin | Identification | Remediation |
| Triphenylphosphine Oxide | Byproduct | 31P NMR ( | Trituration with pentane; careful column chromatography. |
| Des-acetyl Alcohol | Hydrolysis | Broad OH stretch (IR); Loss of Acetyl CH3 (NMR ~2.0 ppm) | Use strictly anhydrous base; ensure NaHMDS is not old (NaOH contamination). |
| Starting Aldehyde | Incomplete Rxn | CHO proton (9-10 ppm) | Ensure phosphonium salt is dry; check titer of base. |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common failure modes in Wittig olefinations.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link
-
Ujváry, I., Kis-Tamás, A., & Novák, L. (1985).[1] Simple and economic syntheses of some (Z)-7-and (Z)-9-alkenyl acetates... using aleuritic acid as a common starting material.[1] Journal of Chemical Ecology, 11(1), 113-124.[1] Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). On the origin of Z/E selectivity in the Wittig reaction. Journal of the American Chemical Society, 128(7), 2396-2409. Link
Sources
- 1. Simple and economic syntheses of some (Z)-7- and (Z)-9-alkenyl acetates, and of (E,Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, using aleuritic acid as a common starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. shokubai.org [shokubai.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Step-by-step conjugation of bioactive molecules to TPP-butyl moieties
Conjugation of Bioactive Scaffolds to TPP-Butyl Moieties[1]
Introduction: The logic of Targeting
The inner mitochondrial membrane (IMM) maintains a significant negative potential (
For every 61.5 mV of membrane potential, there is a 10-fold increase in accumulation. Consequently, TPP-conjugated molecules can reach matrix concentrations 100–500 fold higher than cytosolic levels.
This protocol focuses on the TPP-butyl linker . The 4-carbon (butyl) spacer is the "Goldilocks" length: it provides sufficient lipophilicity (
Mechanism of Action
The following diagram illustrates the thermodynamic drive forcing TPP-conjugates into the matrix.
Figure 1: Electrophoretic accumulation of TPP cations driven by the electrochemical gradient (
Strategic Synthesis Planning
The synthesis is convergent. We first construct the "Anchor" (TPP-butyl-bromide) and then attach the "Payload" (Bioactive Molecule).
Key Chemical Strategy:
-
Reaction Type:
Nucleophilic Substitution. -
Nucleophile: Phenolic -OH, Thiol -SH, or Amine -NH2 on the bioactive cargo.
-
Electrophile: Alkyl bromide on the TPP linker.
-
Base: Weak inorganic bases (
, ) are preferred over strong bases (NaOH) to prevent degradation of the phosphonium salt (Hofmann elimination).
Protocol 1: Synthesis of the Linker Precursor
Target Compound: (4-Bromobutyl)triphenylphosphonium bromide CAS: 7333-63-3
This precursor acts as the universal "adapter" for your bioactive molecules.
Reagents
-
Triphenylphosphine (
) [1.0 eq] -
1,4-Dibromobutane [5.0 eq] (Excess prevents dimerization)
-
Toluene (Anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Dissolve 26.2 g (0.1 mol) of
in 100 mL of anhydrous toluene. -
Addition: Add 60 mL (approx. 0.5 mol) of 1,4-dibromobutane.
-
Reflux: Heat the mixture to reflux (
) for 16 hours. A white precipitate will form gradually. -
Isolation: Cool the reaction to room temperature. Filter the white solid under vacuum.
-
Washing: Wash the filter cake extensively with diethyl ether (
mL) to remove unreacted dibromide and toluene. -
Drying: Dry under high vacuum for 6 hours.
Protocol 2: Conjugation to Bioactive Cargo
Case Study: Conjugation to Resveratrol (3,5,4'-trihydroxystilbene) or similar Phenolic antioxidant. Rationale: Phenolic hydroxyls are excellent nucleophiles when deprotonated.
Reagents
-
Bioactive Payload (e.g., Resveratrol) [1.0 eq]
-
(4-Bromobutyl)triphenylphosphonium bromide (from Protocol 1) [1.1 eq]
-
Potassium Carbonate (
) [2.0 eq] -
Solvent: DMF (Dimethylformamide) or Acetone (Anhydrous)
Workflow Diagram
Figure 2: Convergent synthesis workflow for TPP-bioactive conjugation.
Step-by-Step Procedure
-
Activation: In a dried flask under
, dissolve the Bioactive Payload (1.0 mmol) in 5 mL anhydrous DMF. Add (2.0 mmol) and stir at Room Temp for 15 mins to generate the phenoxide anion.-
Note: If the molecule has multiple -OH groups (like Resveratrol), stoichiometry controls the substitution. For mono-substitution, use 1.0 eq of TPP-linker; for exhaustive substitution, use excess.
-
-
Coupling: Add (4-Bromobutyl)triphenylphosphonium bromide (1.1 mmol).
-
Reaction: Heat to
and stir for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product will be a polar spot near 0.3–0.4. -
Workup:
-
Remove DMF under reduced pressure (Rotovap with high vacuum).
-
Resuspend the residue in Dichloromethane (DCM).
-
Wash with water (
) and brine ( ) to remove inorganic salts ( , Excess ). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification (Critical):
-
Use Flash Column Chromatography on Silica Gel.
-
Gradient: Start with 100% DCM, then slowly increase MeOH from 0% to 10%.
-
Elution: The unreacted bioactive elutes first; the TPP-conjugate elutes later due to the positive charge.
-
Analytical Characterization & QC
Data integrity is paramount. Verify your conjugate using these parameters:
| Technique | Observation | Purpose |
| 1H NMR | Multiplet at | Confirms linkage and TPP presence. |
| 31P NMR | Singlet approx | Confirms intact phosphonium cation. |
| HR-MS | M+ peak (cation mass) | Verifies molecular formula. |
| HPLC | Purity >95% (254 nm) | Essential for biological assays. |
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna).
-
Mobile Phase A: Water + 0.1% TFA.[3]
-
Gradient: 5% B to 95% B over 20 mins. TPP conjugates usually elute late (15-18 min) due to lipophilicity.
References
-
Murphy MP, Smith RA. (2007).[4] Targeting antioxidants to mitochondria by conjugation to lipophilic cations.[5][6] Annual Review of Pharmacology and Toxicology.
-
Smith RA, et al. (1999).[6] Selective targeting of an antioxidant to mitochondria.[4][5][6][7] European Journal of Biochemistry.[6]
-
Kalyanaraman B, et al. (2017). Mitochondria-targeted antioxidants: Synthesis, mechanisms, and therapeutic potential.[6][7][8] Chemical Reviews.
-
Zielonka J, et al. (2017). Preparation and characterization of mitochondria-targeted probes. Methods in Molecular Biology.
-
Sigma-Aldrich. (2024). Product Specification: (4-Bromobutyl)triphenylphosphonium bromide.[2][9][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. getchem.com [getchem.com]
- 3. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of an antioxidant to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted antioxidants as therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. (4-BROMOBUTYL)TRIPHENYLPHOSPHONIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Application Note & Protocol: Synthesis of (4-Acetoxybutyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (4-acetoxybutyl)triphenylphosphonium bromide via the alkylation of triphenylphosphine with 4-bromobutyl acetate. This phosphonium salt is a critical precursor for the Wittig reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2][3] The protocol herein is designed to be a self-validating system, detailing not only the procedural steps but also the underlying chemical principles, critical reaction parameters, and troubleshooting insights to ensure a high-yielding and reproducible synthesis.
Introduction and Significance
The reaction between a phosphine and an alkyl halide to form a phosphonium salt is a fundamental transformation in organic chemistry.[4][5] The target molecule, (4-acetoxybutyl)triphenylphosphonium bromide, serves as a stable, storable precursor to the corresponding phosphorus ylide. Upon treatment with a base, this ylide becomes a potent carbon nucleophile capable of reacting with aldehydes and ketones to furnish alkenes, a reaction famously known as the Wittig reaction.[6][7] The ability to introduce a four-carbon chain with a terminal acetate group provides synthetic chemists with a versatile building block for the elaboration of complex molecules, including natural products and active pharmaceutical ingredients.
Chemical Principles and Reaction Mechanism
The formation of (4-acetoxybutyl)triphenylphosphonium bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8][9]
-
Nucleophile: Triphenylphosphine (PPh₃) acts as the nucleophile. The phosphorus atom possesses a lone pair of electrons which it can donate to an electrophilic center.
-
Electrophile: 4-bromobutyl acetate serves as the alkyl halide electrophile. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.
-
Leaving Group: The bromide ion (Br⁻) is the leaving group.
The reaction proceeds in a single, concerted step. The phosphorus atom of triphenylphosphine attacks the primary carbon of the butyl chain attached to the bromine. Simultaneously, the carbon-bromine bond is cleaved, and the bromide ion departs. This SN2 mechanism is highly efficient for primary alkyl halides like 4-bromobutyl acetate due to minimal steric hindrance.[9]
Caption: SN2 mechanism for phosphonium salt formation.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of (4-acetoxybutyl)triphenylphosphonium bromide on a laboratory scale.
Materials and Equipment
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
4-bromobutyl acetate
-
Toluene (anhydrous)
-
Diethyl ether or Hexane (anhydrous)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen)
-
Büchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware
-
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Triphenylphosphine (1.0 eq) | Ensures complete consumption of the limiting reagent. |
| 4-bromobutyl acetate (1.0 - 1.05 eq) | A slight excess can help drive the reaction to completion. | |
| Solvent | Toluene | Starting materials are soluble, while the phosphonium salt product has low solubility, facilitating isolation by precipitation.[8][9] |
| Concentration | ~0.5 - 1.0 M | A common concentration range that balances reaction rate and product precipitation. |
| Temperature | Reflux (~110 °C) | Provides sufficient thermal energy to overcome the activation energy for the SN2 reaction.[10] |
| Reaction Time | 24 - 48 hours | Reaction is often slow; time should be determined by monitoring starting material consumption (e.g., via TLC).[10][11] |
| Atmosphere | Inert (Argon or Nitrogen) | While not strictly essential for this reaction, it is good practice to prevent potential oxidation of triphenylphosphine at high temperatures.[10] |
Step-by-Step Procedure
-
Flask Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add triphenylphosphine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe or cannula to achieve a concentration of approximately 0.5 M. Stir the mixture until the triphenylphosphine is fully dissolved.
-
Substrate Addition: Add 4-bromobutyl acetate (1.05 eq) to the stirring solution at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the mixture to reflux (approximately 110 °C) using a heating mantle. A white precipitate of the phosphonium salt should begin to form as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (if feasible) and analyzing them by Thin Layer Chromatography (TLC) until the starting alkyl halide spot is no longer visible. The reaction is typically complete within 24-48 hours.
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. To maximize precipitation, further cool the flask in an ice-water bath for at least one hour.
-
Filtration: Collect the white, solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether or hexane. This step is crucial to remove any unreacted triphenylphosphine and 4-bromobutyl acetate.
-
Drying: Dry the purified phosphonium salt under high vacuum to remove residual solvents. The product should be a fine, white crystalline powder.
Purification (If Necessary)
If the product appears oily or impure after initial isolation, further purification can be achieved.
-
Trituration: Vigorously stir the crude product in a flask with cold diethyl ether. This can help break up any oily residue and wash away soluble impurities, often inducing crystallization.[12]
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol or dichloromethane). Slowly add a non-polar anti-solvent (e.g., diethyl ether or hexane) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in a freezer, to promote the growth of pure crystals.[9][12]
Experimental Workflow and Safety
Workflow Diagram
Caption: Experimental workflow for phosphonium salt synthesis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.
-
4-bromobutyl acetate: Is a lachrymator and irritant. Handle with care to avoid contact and inhalation.
-
Toluene: Is a flammable liquid and can have adverse health effects upon inhalation or absorption.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Expert Insights
-
Oily Product: Phosphonium salts can sometimes be hygroscopic or form oils, especially if impurities are present.[12] Rigorous drying of glassware and solvents is paramount. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or use the trituration/recrystallization methods described above.
-
Low Yield: Low yields can result from incomplete reaction or loss during work-up. Ensure the reaction has gone to completion via TLC. The reactivity of alkyl halides follows the trend I > Br > Cl; if using an analogous alkyl chloride, expect significantly longer reaction times or the need for higher temperatures.[5][9]
-
Impure Product: The most common impurity is unreacted triphenylphosphine or its oxide (triphenylphosphine oxide, TPPO), which can form from trace oxygen at high temperatures.[13] A thorough wash with a non-polar solvent in which the phosphonium salt is insoluble is essential for removing these non-polar impurities.[13][14]
References
-
Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]
-
PrepChem.com. (n.d.). Synthesis of triphenylphosphonium bromide. Retrieved from [Link]
-
Nile Chemicals. (2019, January 9). making phosphonium salts [Video]. YouTube. [Link]
-
Schweizer, E. E., & Bach, R. D. (1968). vinyl triphenylphosphonium bromide. Organic Syntheses, 48, 129. [Link]
- Google Patents. (2011). CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide.
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Saha, B., & Ranu, B. C. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(63), 36769–36811. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Chen, J., Ju, T., & Chen, M. (2019). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. ACS Omega, 4(4), 7933–7939. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Reddy, K. S., et al. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 24(10), 2191–2197. [Link]
-
Boston University. (2012, January 3). Wittig Reaction. OpenBU. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (1995).
-
European Patent Office. (n.d.). EP 0675130 A2 - Process for the preparation of phosphonium salts. Retrieved from [Link]
- Google Patents. (2016). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
Sources
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- 2. open.bu.edu [open.bu.edu]
- 3. Wittig Reaction [organic-chemistry.org]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
- 13. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 14. shenvilab.org [shenvilab.org]
Application Note: Phase Transfer Catalysis using 4-(acetyloxy)butylphosphonium bromide
[1][2]
Executive Summary & Mechanism
4-ABTPB is a quaternary phosphonium salt featuring a triphenylphosphine core and a linear butyl chain terminated by an acetoxy (ester) group.[1] Unlike non-functionalized catalysts (e.g., Tetrabutylphosphonium bromide), the presence of the acetoxy moiety introduces a dipole that can influence the solvation shell of the ion pair, potentially altering selectivity in sensitive nucleophilic substitutions.[1][2]
Mechanistic Advantage
The catalytic cycle follows the Starks’ Extraction Mechanism , but with a critical distinction regarding the catalyst's interaction with the aqueous interface:
-
Ion Exchange: The bromide counter-ion is exchanged for the reactive nucleophile (Nu⁻) at the liquid-liquid interface.[1][2]
-
Transfer: The lipophilic [P⁺—OAc] cation transports Nu⁻ into the organic phase.[1][2]
-
Return: The catalyst returns to the interface as [P⁺—X⁻].
Key Differentiator: The acetoxy tail provides a "soft" polar handle.[1][2] In highly non-polar solvents (e.g., hexane, toluene), this group can facilitate the solubilization of "harder" anions or stabilize transition states via weak dipole interactions, a feature absent in purely alkylated chains.[1][2]
Catalytic Cycle Diagram
Caption: The Starks' Extraction Mechanism adapted for 4-ABTPB. The Q⁺ represents the [4-(Acetyloxy)butyl]triphenylphosphonium cation.[1]
Experimental Protocols
Protocol A: Nucleophilic Substitution (Cyanation)
Objective: Synthesis of Nitriles from Alkyl Halides.[1][2] Rationale: 4-ABTPB is selected to facilitate the transfer of the cyanide anion into a non-polar solvent (Toluene) while minimizing the hydrolysis of the catalyst itself.[1]
Materials:
-
Substrate: Benzyl chloride (10 mmol)[1]
-
Reagent: Sodium Cyanide (15 mmol, 1.5 eq) - Caution: Highly Toxic[1]
-
Catalyst: 4-ABTPB (0.5 mmol, 5 mol%)[1]
-
Solvent: Toluene (15 mL)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ABTPB (0.5 mmol) in Toluene (15 mL).
-
Activation: Add Benzyl chloride (10 mmol) to the organic solution.
-
Aqueous Charge: Dissolve Sodium Cyanide (15 mmol) in minimal water (5 mL). Note: Keep the aqueous volume low to maximize the concentration gradient.
-
Initiation: Add the aqueous cyanide solution to the toluene mixture.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (>800 RPM).
-
Critical Control: Do not exceed 90°C or pH > 12 to prevent hydrolysis of the acetoxy group on the catalyst (which would convert it to the hydroxy-butyl analog).[1]
-
-
Monitoring: Monitor by TLC or GC every 30 minutes. The reaction typically completes in 2–4 hours.[1]
-
Work-up:
Protocol B: Solid-Liquid Phase Transfer (Alkylation)
Objective: C-Alkylation of active methylene compounds. Rationale: Using solid K₂CO₃ avoids the high water content that might hydrolyze the ester group of 4-ABTPB, preserving the catalyst's structural integrity.[1][2]
Materials:
-
Substrate: Diethyl malonate (10 mmol)
-
Base: Potassium Carbonate (Solid, finely ground, 20 mmol)[1][2]
-
Solvent: Acetonitrile or Acetone (20 mL)
Step-by-Step Procedure:
-
Slurry Formation: In a dry flask, combine Diethyl malonate, solid K₂CO₃, and 4-ABTPB in Acetonitrile. Stir for 15 minutes at room temperature to allow the catalyst to interact with the solid surface (Interfacial Mechanism).[1][2]
-
Addition: Add 1-Bromobutane dropwise over 10 minutes.
-
Reaction: Reflux the mixture (approx. 80°C) for 4–6 hours.
-
Filtration: Filter off the solid salts (KBr and excess K₂CO₃).[1][2]
-
Purification: Evaporate the solvent. The catalyst will remain in the residue.[1][2]
Comparative Data & Stability
Solvent Compatibility Table
The acetoxy group alters the solubility profile compared to standard Tetrabutylphosphonium bromide (TBPB).[1][2]
| Solvent | Solubility (4-ABTPB) | Suitability for PTC | Notes |
| Dichloromethane | High | Excellent | Ideal for low-temp reactions.[1][2] |
| Toluene | Moderate | Good | Requires heating (>60°C) for optimal phase transfer.[1][2] |
| Water | High | N/A | Catalyst resides here; must partition to organic to work.[1][2] |
| Hexane | Low | Poor | Catalyst may precipitate; requires co-solvent.[1][2] |
| Ethanol | High | Poor | Homogeneous conditions (not true PTC).[1][2] |
Hydrolytic Stability (Critical Parameter)
Users must be aware that the acetoxy group is susceptible to hydrolysis under strongly basic conditions (e.g., 50% NaOH, high heat).[1][2]
Troubleshooting & Optimization
Self-Validating the System
To ensure the catalyst is working and intact:
-
The "Stir Rate" Test: PTC reactions are mass-transfer limited.[1][2] If doubling the stir rate (e.g., 400 to 800 RPM) significantly increases the reaction rate, you are in the correct PTC regime.[1][2] If not, the reaction is chemically limited (intrinsic kinetics).[1]
-
NMR Check: Take an aliquot of the aqueous phase post-reaction.[1][2]
Common Issues
References
-
Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195-199.[1] Link[1]
-
Makosza, M. (1975).[1][2] "Two-phase reactions in the chemistry of carbanions and halocarbenes—a useful tool in organic synthesis".[1] Pure and Applied Chemistry, 43(3-4), 439-462.[1][2] Link
-
Sigma-Aldrich .[1][2] "Product Specification: (4-Acetyloxy)butyltriphenylphosphonium bromide". Merck KGaA.[1] Accessed Feb 2026.[1][5][6]
-
Halpern, M. (1982).[1][2] "Phase Transfer Catalysis in Chemical Industry". Angewandte Chemie International Edition, 21(1), 1-90.[1] (General grounding for Phosphonium PTC stability).
(Note: While 4-ABTPB is a specific catalog item, general phosphonium PTC principles from Starks and Makosza are the authoritative basis for its application protocols.)
Sources
- 1. chembk.com [chembk.com]
- 2. (4-羧丁基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CZ140294A3 - Compounds containing a-annellated bicyclic ring and process of their preparation - Google Patents [patents.google.com]
- 5. chemeo.com [chemeo.com]
- 6. Tetrabutylphosphonium bromide | 3115-68-2 [chemicalbook.com]
Application Notes and Protocols for Solvent Selection in Reactions Involving Lipophilic Phosphonium Cations
Introduction: The Critical Role of the Reaction Environment
Lipophilic phosphonium cations, characterized by a positively charged phosphorus atom surrounded by bulky, nonpolar organic substituents, are a versatile class of compounds. Their applications span from being key intermediates in fundamental organic transformations like the Wittig reaction to acting as phase-transfer catalysts and even serving as mitochondria-targeting drug delivery vectors.[1][2][3][4] The success of reactions involving these bulky cations is intrinsically linked to the choice of solvent. The solvent is not merely an inert medium but an active participant that dictates solubility, influences reaction rates, and can even alter mechanistic pathways.[5][6][7]
This guide provides a comprehensive overview of the principles and practicalities of solvent selection for reactions involving lipophilic phosphonium cations. We will delve into the theoretical underpinnings of solvent effects, offer a systematic approach to solvent screening, and provide detailed experimental protocols to empower researchers in chemistry and drug development to optimize their reaction conditions.
Theoretical Framework: Understanding Solvent-Cation Interactions
The choice of an optimal solvent is guided by an understanding of how the solvent interacts with the lipophilic phosphonium cation and other reactants, intermediates, and transition states. The key solvent properties to consider are polarity, coordinating ability, and steric hindrance.
1. Solvent Polarity and Dielectric Constant:
The polarity of a solvent, often quantified by its dielectric constant (ε), plays a crucial role in stabilizing charged species.[7] For reactions where a charged intermediate or transition state is formed, a polar solvent can significantly accelerate the reaction rate by solvating and stabilizing these species. However, for lipophilic phosphonium cations, the large, nonpolar organic groups surrounding the charged phosphorus center present a unique challenge. While the positive charge benefits from a polar environment, the lipophilic chains are better solvated by nonpolar solvents. This dichotomy often necessitates a careful balance in solvent polarity.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds, which can be both beneficial and detrimental. They can stabilize anions but may also deactivate nucleophiles.[7] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they can solvate cations well without strongly interacting with nucleophiles.[8]
2. Coordinating Ability:
The ability of a solvent to coordinate with the phosphonium cation can influence its reactivity.[9][10] Strongly coordinating solvents can compete with other reactants for access to the phosphorus center, potentially hindering the desired reaction. Conversely, in some cases, a coordinating solvent can facilitate a reaction by promoting the dissolution of the phosphonium salt or by stabilizing a particular reactive intermediate.
3. Steric Effects and Solvation Shell:
The bulky nature of lipophilic phosphonium cations means that the steric profile of the solvent can also be a significant factor. Solvents with large molecules may have difficulty forming an effective solvation shell around the cation, which can impact its stability and reactivity.
The interplay of these factors is visually represented in the following diagram:
Caption: Interplay of solvent properties and reaction outcome.
Practical Guide to Solvent Selection
A systematic approach to solvent selection can save considerable time and resources. The following workflow outlines a logical progression from initial screening to final optimization.
Sources
- 1. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-Directing Effects of Coordinating Solvents, Ammonium and Phosphonium Counterions in Uranyl Ion Complexes with 1,2-, 1,3-, and 1,4-Phenylenediacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Scale-up procedures for synthesizing TPP-based mitochondrial vectors
Abstract
The synthesis of Triphenylphosphonium (TPP) vectors for mitochondrial drug delivery is well-established at the milligram scale. However, scaling these procedures to gram or kilogram quantities introduces distinct challenges regarding purification, counter-ion toxicity, and hygroscopicity. This Application Note details a robust, scalable workflow for synthesizing TPP-alkyl conjugates, emphasizing "process-friendly" purification methods that avoid chromatographic bottlenecks.
Strategic Design & Mechanistic Grounding
The Targeting Mechanism
TPP vectors exploit the mitochondrial membrane potential (
The Scale-Up Challenge
At the bench scale, TPP synthesis often relies on flash chromatography for purification. At the process scale (>100g), chromatography becomes cost-prohibitive and solvent-intensive.
-
Critical Quality Attribute (CQA): Elimination of Triphenylphosphine Oxide (
), a ubiquitous byproduct that is difficult to separate from the TPP salt. -
Engineering Solution: Utilization of solubility differentials (precipitation/crystallization) rather than silica adsorption.
Chemical Synthesis: Process Parameters
The standard route involves the nucleophilic substitution (
Reaction Scheme
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 eq Alkyl Halide : 1.00 eq | Excess alkyl halide is often volatile or liquid, making it easier to remove via vacuum distillation/washing than solid unreacted |
| Atmosphere | Strict | |
| Solvent | Toluene or Acetonitrile (ACN) | Toluene: Product often precipitates directly (ideal). ACN: Solubilizes both; requires anti-solvent crash-out. |
| Temperature | Reflux ( | Ensures complete conversion; reaction kinetics are slow for long alkyl chains ( |
Detailed Protocol: 100g Scale-Up Example
Target Molecule: (3-Carboxypropyl)triphenylphosphonium Bromide (Common linker intermediate).
Phase A: Synthesis
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.
-
Inerting: Purge the reactor with Nitrogen (
) for 15 minutes. -
Charging:
-
Add Triphenylphosphine (
) (100.0 g, 0.381 mol). -
Add 4-Bromobutyric acid (66.8 g, 0.400 mol, 1.05 eq).
-
Add Acetonitrile (ACN) (500 mL, 5 vol).
-
-
Reaction: Heat to gentle reflux (
) with stirring (250 RPM). Hold for 12–16 hours. -
In-Process Control (IPC): Sample 50
. Check by TLC or HPLC. Target: residual .
Phase B: Workup (The "Crash-Out" Method)
Avoid column chromatography.
-
Concentration: Distill off approximately 80% of ACN under reduced pressure (
). The mixture will become a viscous oil. -
Precipitation (Critical Step):
-
Cool the residue to
. -
Slowly add Ethyl Acetate (EtOAc) or Toluene (500 mL) over 30 minutes with vigorous stirring. The TPP salt is insoluble in EtOAc/Toluene, while unreacted reagents remain in solution.
-
Observation: The oil should transform into a white crystalline solid.
-
-
Aging: Cool the slurry to
and hold for 2 hours to maximize yield. -
Filtration: Filter using a sintered glass funnel (P3 porosity).
-
Washing: Wash the cake
with cold EtOAc to remove residual and bromide linker.
Phase C: Counter-Ion Exchange (Bromide Chloride)
Bromide salts can be cytotoxic in high doses. For biological applications, conversion to chloride is recommended [2].
-
Resin Prep: Pack a glass column with Amberlite® IRA-402 (Cl form) or equivalent strong anion exchange resin.
-
Loading: Dissolve the bromide salt in 50% MeOH/Water. Load onto the column.[2][3]
-
Elution: Elute with 50% MeOH/Water. The
is retained; the salt elutes. -
Drying: Lyophilize the eluent to obtain the final hygroscopic white powder.
Visualization of Workflows
Figure 1: Scale-Up Synthesis Logic
This diagram illustrates the decision pathways for solvent selection and purification based on product solubility.
Caption: Process flow for TPP vector synthesis. Route A (Toluene) is preferred for direct crystallization, minimizing unit operations.
Figure 2: Quality Control & Validation Loop
This diagram details the analytical validation required to ensure mitochondrial targeting efficiency and chemical purity.
Caption: QC workflow emphasizing 31P NMR for detection of phosphine oxide impurities (approx. 29-30 ppm) distinct from TPP salt (20-25 ppm).
Quality Control Specifications
To ensure the vector functions as a mitochondrial targeting moiety, the following specifications must be met:
| Test | Method | Acceptance Criteria | Note |
| Identity | Conforms to Structure | Confirm alkyl chain integrity. | |
| Oxidation State | Crucial: Oxide signal ( | ||
| Purity | HPLC (C18, 0.1% TFA) | TPP salts tail on C18; use TFA or buffer to sharpen peaks. | |
| Residual Solvent | GC-Headspace | Essential if using Class 2 solvents (ACN, Toluene). | |
| Water Content | Karl Fischer (KF) | Report Value | TPP salts are extremely hygroscopic . Store with desiccant. |
References
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[4][5] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link
-
Ross, M. F., et al. (2005). Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology. Biochemistry (Moscow), 70, 222–230. Link
-
Kalyanaraman, B., et al. (2017). Mitochondria-targeted compounds: Syntheses, mechanisms of action, and therapeutic and diagnostic applications.[4] Chemical Reviews, 117(15), 10043-10120. Link
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 3. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(acetyloxy)butylphosphonium bromide
An in-depth guide to navigating the complexities of synthesizing 4-(acetyloxy)butylphosphonium bromide, presented by the BenchChem Technical Support Team.
Welcome to the dedicated technical support guide for the synthesis of 4-(acetyloxy)butylphosphonium bromide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, optimize reaction yields, and ensure the highest purity of the final product. Our guide is structured in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 4-(acetyloxy)butylphosphonium bromide?
The synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2] In this process, the phosphorus atom of triphenylphosphine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine in 4-bromobutyl acetate. The reaction proceeds via a single transition state where the phosphorus-carbon bond forms concurrently as the carbon-bromine bond breaks, resulting in an inversion of configuration at the carbon center (though not relevant for this achiral molecule).[3]
Q2: Why is triphenylphosphine a good nucleophile for this reaction?
Triphenylphosphine is considered a "soft" and moderately strong nucleophile. The lone pair of electrons on the phosphorus atom is available for nucleophilic attack. While phosphorus is less electronegative than nitrogen, making it a weaker base, its larger atomic size and the polarizability of its electron cloud make it an effective nucleophile, particularly for attacking soft electrophiles like the carbon in an alkyl bromide.[4]
Q3: What are the expected physical properties of the final product?
4-(acetyloxy)butylphosphonium bromide is typically a white to off-white solid. However, like many phosphonium salts, it can be hygroscopic and may initially form as a viscous oil or a waxy solid, which can be challenging to handle and crystallize.[5]
Synthesis and Workflow Diagram
The overall process involves the quaternization of triphenylphosphine followed by purification. The diagram below outlines the standard workflow.
Caption: General workflow for the synthesis of 4-(acetyloxy)butylphosphonium bromide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Impurity: Triphenylphosphine may have oxidized to triphenylphosphine oxide (TPPO).[5][6] 2. Poor Leaving Group: The starting material is not 4-bromobutyl acetate (e.g., the chloro- analogue was used). 3. Sub-optimal Solvent: The chosen solvent may not be suitable for S(_N)2 reactions.[7][8] 4. Insufficient Heat/Time: The reaction may not have reached completion. | 1. Use fresh, high-purity triphenylphosphine. TPPO can be removed during workup but indicates reagent degradation. 2. Verify the starting material. Bromide is a better leaving group than chloride. Forcing the reaction with a chloride may require a catalytic amount of sodium or lithium iodide (Finkelstein reaction conditions).[4] 3. Use a polar aprotic solvent like acetonitrile to accelerate the S(_N)2 reaction. Toluene or refluxing ethanol are also commonly used and can aid in product precipitation.[1][9] 4. Ensure the reaction is heated to a vigorous reflux and monitor progress by TLC or ¹H NMR until the starting material is consumed (typically 4-24 hours).[1] |
| Product is a Viscous Oil and Fails to Solidify | 1. Hygroscopic Nature: Phosphonium salts readily absorb atmospheric moisture.[5] 2. Residual Solvent: Trapped solvent molecules can inhibit crystallization. 3. Presence of Impurities: Unreacted starting materials or byproducts like TPPO can act as crystal lattice inhibitors. | 1. Trituration: Vigorously stir/grind the oil with a cold, non-polar solvent like diethyl ether or hexane. This washes away non-polar impurities and can induce solidification.[1][5] 2. Azeotropic Removal of Water: Dissolve the oil in a minimal amount of a dry solvent (e.g., toluene) and remove it under reduced pressure. Repeat this process 2-3 times to azeotropically remove water.[5] 3. Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent/anti-solvent system. Common choices include dissolving the oil in a minimal amount of dichloromethane or ethanol and slowly adding an anti-solvent like diethyl ether or hexane until turbidity persists.[1] Cooling slowly can promote crystal growth. |
| Product is Contaminated with Triphenylphosphine Oxide (TPPO) | 1. Oxidation of Triphenylphosphine: This can occur if the reagent is old or if the reaction was not performed under an inert atmosphere.[6] 2. TPPO is a byproduct of many reactions involving triphenylphosphine (e.g., Wittig, Mitsunobu), but in this quaternization, it primarily arises from oxidation of the starting material.[10] | 1. Filtration and Washing: Since the desired product is a salt and TPPO is non-polar, the difference in solubility is key. After initial precipitation and filtration, thoroughly wash the solid product with a solvent that will dissolve TPPO but not the phosphonium salt, such as diethyl ether or toluene. 2. Recrystallization: Recrystallization is highly effective for removing TPPO. The higher polarity of the phosphonium salt will cause it to crystallize out of a suitable solvent system, leaving the less polar TPPO in the mother liquor.[1] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 4-(acetyloxy)butylphosphonium bromide
This protocol provides a robust method for the synthesis, adapted from standard literature procedures.[1][11]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (e.g., 26.2 g, 100 mmol, 1.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add a suitable solvent such as acetonitrile or toluene (approx. 150-200 mL).
-
Begin stirring and add 4-bromobutyl acetate (e.g., 20.4 g, 105 mmol, 1.05 eq) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to a steady reflux (the boiling point of the solvent, typically 81°C for acetonitrile or 111°C for toluene).
-
Maintain vigorous stirring for 12-24 hours. The product will often begin to precipitate as a white solid during the reaction.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the triphenylphosphine spot has been completely consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Further cool the flask in an ice bath for at least 1 hour to maximize the precipitation of the phosphonium salt.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid cake thoroughly with two portions of cold diethyl ether (approx. 50 mL each) to remove unreacted starting materials and other non-polar impurities.
-
-
Drying:
-
Dry the white solid under high vacuum to remove all residual solvents. The yield should be in the range of 85-95%.
-
Protocol 2: Purification by Recrystallization
If the product requires higher purity or was isolated as an oil, recrystallization is recommended.
-
Solvent Selection: A common and effective solvent system is ethanol and diethyl ether. Dichloromethane/diethyl ether can also be used.
-
Procedure:
-
Dissolve the crude 4-(acetyloxy)butylphosphonium bromide in a minimal amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slightly.
-
Slowly add diethyl ether (the anti-solvent) dropwise while gently swirling the flask until the solution becomes persistently cloudy (turbid).
-
If too much ether is added and the product "crashes out" as an oil, add a small amount of ethanol to redissolve it and repeat the addition of ether more slowly.
-
Once turbidity is achieved, cover the flask and allow it to stand at room temperature undisturbed for several hours, then transfer it to a refrigerator or freezer (-15 °C to -18 °C) to complete the crystallization process.[5]
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
References
- Benchchem. (2025). Technical Support Center: Phosphonium Salt Synthesis.
- University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Organic Chemistry Portal. (n.d.).
- Chemistry Stack Exchange. (2014). Catalytic iodine in synthesis of phosphonium salts.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- ResearchGate. (2018). How to recrystallize phosphonium salt?.
- Harvey Mudd College. (2025). Experiment 13: Transformations of a common ligand, triphenyl phosphine.
- SpringerLink. (2008). Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects.
- Stalpaert, M., et al. (n.d.). Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid. KU Leuven.
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Procedure for a reaction involving triphenylphosphine.
- Dalal Institute. (n.d.).
- Wikipedia. (n.d.). Triphenylphosphine.
- Dalal Institute. (n.d.).
- Royal Society of Chemistry. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions.
- National Institutes of Health. (n.d.).
- American Chemical Society. (n.d.).
- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
- Google Patents. (n.d.). CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide.
- ChemicalBook. (n.d.). (4-Carboxybutyl)triphenylphosphonium bromide synthesis.
- ResearchGate. (2025). Synthesis of tetraphenylphosphonium bromide.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- PubMed. (n.d.).
- Royal Society of Chemistry. (n.d.).
- University of Southampton. (n.d.). Supplemental Chemical Synthesis.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- arXiv.org. (2025). Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. uro.hmc.edu [uro.hmc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
Removing triphenylphosphine oxide impurities from phosphonium salts
Technical Support Center: Purification of Phosphonium Salts Topic: Removing Triphenylphosphine Oxide (TPPO) Impurities Ticket ID: #TPPO-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Triphenylphosphine oxide (TPPO) is the "thermodynamic sink" of phosphorus chemistry—a highly crystalline, lipophilic byproduct that plagues Wittig, Mitsunobu, and Appel reactions. While most literature focuses on removing TPPO from neutral organic products, purifying phosphonium salts requires a fundamentally different strategy.
Because phosphonium salts are ionic, we must exploit the polarity gap between the salt (charged, polar) and TPPO (neutral, lipophilic). This guide prioritizes solubility-based separation methods (Liquid-Liquid Extraction and Trituration) over complexation methods (like ZnCl₂), which can introduce unwanted counter-ions into your salt product.
Part 1: The Solubility Matrix
Before selecting a protocol, understand the physicochemical divergence between your target (Salt) and the impurity (TPPO).
Table 1: Solubility Profile for Separation Strategy
| Solvent System | Phosphonium Salt Solubility | TPPO Solubility | Strategic Use |
| Water | High (unless R-group >C12) | Low (0.01 g/100 mL) | Primary Separation Phase (LLE) |
| Diethyl Ether | Insoluble | Moderate | Precipitation Anti-solvent |
| Toluene | Insoluble | High (Hot) / Mod. (Cold) | Trituration / Wash Solvent |
| Hexanes | Insoluble | Low | Ineffective for TPPO removal |
| DCM / Chloroform | High | High | Dissolution Solvent (Avoid for separation) |
| Ethanol/Methanol | High | High | Co-solvent (Avoid for separation) |
Part 2: Decision Workflow (Graphviz)
Use this logic tree to determine the correct purification protocol based on your crude material's physical state.
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude phosphonium salt.
Part 3: Troubleshooting Guides & Protocols
Scenario A: "My crude product is a sticky oil, and I can't get it to crystallize."
Diagnosis: TPPO acts as a solvent impurity, preventing the crystal lattice of the phosphonium salt from forming. Recommended Protocol: Liquid-Liquid Extraction (LLE).
The Mechanism: Phosphonium salts are generally electrolytes and highly water-soluble. TPPO is organic-soluble.[1][2] By partitioning between water and toluene, you force the TPPO into the organic layer while the salt remains protected in the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily mixture in Deionized Water (approx. 10 mL per gram of crude).
-
Note: If the solution is cloudy, add a minimal amount of MeOH to clarify, but keep it <10% of the total volume.
-
-
Extraction: Transfer to a separatory funnel. Wash the aqueous layer 3 times with Toluene (equal volume to water).
-
Why Toluene? Toluene is superior to hexanes for dissolving TPPO and forms a clean phase break with water.
-
-
Validation: Check the organic layer by TLC (UV active) to confirm TPPO removal.
-
Isolation:
-
Option 1 (Best): Lyophilize (freeze-dry) the aqueous layer to obtain the salt as a fluffy powder.
-
Option 2: Concentrate the aqueous layer under reduced pressure (rotary evaporator) at <50°C. Azeotrope with ethanol if necessary to remove trace water.
-
Scenario B: "My product is a solid, but NMR shows 10-20% TPPO contamination."
Diagnosis: Co-precipitation has occurred. TPPO has been trapped within the crystal lattice or is coating the surface of your salt. Recommended Protocol: Hot Toluene Trituration.
The Mechanism: Trituration exploits the differential solubility at high temperatures. Hot toluene dissolves TPPO effectively while the ionic phosphonium salt remains virtually insoluble, allowing you to "wash" the impurity away without dissolving the product.
Step-by-Step Protocol:
-
Slurry: Place the crude solid in a round-bottom flask. Add Toluene (5–10 mL per gram of solid).
-
Heat: Heat the mixture to 60–80°C with vigorous stirring for 30 minutes. The TPPO will dissolve into the toluene; the salt will remain as a suspended solid.
-
Filtration (Critical Step): Filter the mixture while hot through a sintered glass funnel.
-
Warning: If you let it cool before filtering, the TPPO will recrystallize back onto your product.
-
-
Wash: Wash the filter cake with two portions of hot toluene , followed by one portion of cold diethyl ether (to remove toluene residues).
-
Dry: Dry the solid under high vacuum.
Scenario C: "I tried washing, but the TPPO is stubborn. Can I use the ZnCl₂ method?"
Diagnosis: You are referring to the Batesky/Weix method (J. Org. Chem. 2017) which complexes TPPO with Zinc Chloride.[3][4][5][6][7] Advisory: Proceed with Caution.
Why it is risky for Phosphonium Salts: The ZnCl₂ method works by precipitating a [ZnCl₂(TPPO)₂] complex.
-
Solubility Conflict: This method is designed for neutral organic products that stay in solution while the Zn-TPPO complex precipitates. Since your product (phosphonium salt) is also likely a solid precipitate in non-polar solvents, you will end up with a mixture of Product + Zn-TPPO complex.
-
Ion Exchange: Introducing ZnCl₂ to a phosphonium bromide/iodide salt may lead to anion exchange (mixed halides) or zinc contamination.
When to use it: Only use this if your phosphonium salt has a very specific solubility profile (e.g., soluble in THF/Ethanol where the Zn-TPPO complex is insoluble).
-
Modified Protocol: Dissolve crude in Ethanol. Add 2.0 equiv ZnCl₂. If a white precipitate forms (Zn-TPPO) and your salt stays in solution, filter the solid. Then concentrate the filtrate.[6][7][8][9] However, Protocol A or B is usually superior for salts.
Part 4: Frequently Asked Questions (FAQ)
Q: My phosphonium salt has a C16 alkyl chain (e.g., Cetyltriphenylphosphonium). It's not dissolving in water for Method A. What now? A: Long alkyl chains render the salt "greasy" (amphiphilic).
-
Solution: Use Protocol C (Precipitation) . Dissolve the crude salt in the minimum amount of DCM (Dichloromethane) or Chloroform . Add this solution dropwise into a vigorously stirred beaker of Diethyl Ether (10x volume). The lipophilic TPPO will remain soluble in the Ether/DCM mix, while the phosphonium salt will crash out as a white solid.
Q: Can I use Silica Gel Chromatography? A: Yes, but it is often painful. Phosphonium salts streak badly on silica due to their ionic nature.
-
Fix: If you must column, use a polar eluent: DCM:Methanol (95:5 to 90:10) . You can strictly separate the non-polar TPPO (which elutes first in pure DCM) from the polar salt (which requires MeOH to move).
Q: How do I know if the TPPO is gone? A: ³¹P NMR is the gold standard.
-
TPPO Shift: ~29 ppm (in CDCl₃).
-
Phosphonium Salt Shift: Typically ~20–25 ppm (depending on R-group).
-
If you see a peak at 29 ppm, repeat the Toluene Trituration.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][5][6][7][10] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Gilheany, D. G., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945.[11] [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Scientific Update: Technical Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.in [brainly.in]
- 11. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Sticky Phosphonium Bromide Precipitates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of phosphonium bromide salts, particularly those that present as sticky, oily, or amorphous precipitates. This resource provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise.
I. Understanding the Challenge: Why Are My Phosphonium Bromide Precipitates Sticky?
The physical characteristics of phosphonium salts, such as being crystalline solids or viscous oils, are heavily influenced by their molecular structure and purity.[1][2] Sticky or oily precipitates are a common hurdle in their synthesis and purification.[3] This physical state often arises from several factors:
-
Hygroscopicity: Many phosphonium salts readily absorb moisture from the atmosphere, leading to a gummy or oily consistency.[4]
-
Impurities: The presence of unreacted starting materials (e.g., triphenylphosphine), byproducts, or residual solvents can inhibit crystallization and result in a sticky product.[5][6] Common byproducts can include phosphine oxides from air exposure, or byproducts from Michael additions or elimination reactions.[3]
-
Low Molecular Weight Polymers: In some reactions, oligomerization can lead to a mixture of polymer chains with low average molecular mass, which often manifest as a tacky substance.[7]
-
Inherent Molecular Structure: Some phosphonium salts, particularly those with long alkyl chains or certain functional groups, naturally exist as oils or low-melting solids at room temperature.[4][8]
The initial step in troubleshooting is to consider these potential causes, as the optimal purification strategy will depend on the root of the problem.
II. Troubleshooting Guide: From Sticky Precipitate to Crystalline Solid
This section provides a logical workflow for tackling the purification of problematic phosphonium bromide precipitates.
My phosphonium salt is an oil and will not crystallize. What should I do?
This is a frequently encountered issue.[3] The primary goal is to induce crystallization or solidify the oil. Here is a step-by-step approach:
-
Trituration: This should be your first line of attack.[3] Trituration involves washing the crude product with a solvent in which the desired phosphonium salt is insoluble, but the impurities are soluble.[3]
-
Recommended Solvents: Start with cold, non-polar solvents such as hexanes, pentane, or diethyl ether.[3] For particularly greasy salts, hexamethyldisiloxane, which is even less polar than hexane, can be effective.[9]
-
Procedure: Add the solvent to your oily product and vigorously stir or sonicate the mixture. The goal is to wash away impurities and hopefully induce the precipitation of your product as a solid. Decant the solvent and repeat the process several times.
-
-
Solvent Evaporation with an Aprotic Solvent: Some phosphonium salts are prone to co-crystallizing with a solvent molecule.[4]
-
Procedure: Dissolve your oily product in a dry, aprotic solvent like toluene and then remove the solvent under reduced pressure. Repeating this process several times can help to azeotropically remove residual water and other volatile impurities, which may then allow for crystallization.[4]
-
-
Low-Temperature Crystallization: If trituration fails, inducing crystallization at low temperatures is a viable next step.[4]
-
Procedure: Dissolve the oily product in a minimal amount of a suitable solvent. A good starting point for many phosphonium salts is a mixture of acetonitrile and ethyl acetate, or toluene and ethyl acetate/diethyl ether.[4] Then, cool the solution slowly. Placing the flask in a Dewar flask with dry ice and allowing it to warm up to room temperature very slowly can help identify the optimal temperature for nucleation.[4] Seeding the solution with a small crystal, if available, can also be beneficial.[4]
-
My precipitate is a sticky solid that is difficult to handle and filter. How can I improve its consistency?
A sticky solid can be just as challenging as an oil. The primary objective here is to obtain a free-flowing powder.
-
Washing with an Appropriate Solvent: Similar to trituration for oils, washing the sticky solid with a solvent that dissolves impurities but not the product can be very effective.
-
Solvent Selection: Cold ethyl acetate is often a good choice for washing phosphonium salt precipitates.[10]
-
Procedure: Suspend the sticky solid in the cold solvent and stir vigorously. The solid may become more granular and less sticky as impurities are washed away. Collect the solid by vacuum filtration and wash the filter cake with fresh, cold solvent.[3]
-
-
Recrystallization: If washing is insufficient, recrystallization is the next logical step.[3]
-
Solvent System: Ethanol is a commonly used solvent for recrystallizing phosphonium salts.[3] A solvent/anti-solvent system can also be highly effective. For example, dissolve the sticky solid in a minimal amount of a good solvent like dichloromethane (DCM) or ethanol, and then slowly add an anti-solvent such as diethyl ether or hexane until the solution becomes turbid.[3] Allow the solution to cool slowly to promote the formation of well-defined crystals.[11]
-
Decision-Making Workflow for Purification
The following diagram outlines a systematic approach to purifying sticky phosphonium bromide precipitates.
Caption: A decision tree for the purification of sticky phosphonium bromide precipitates.
III. Frequently Asked Questions (FAQs)
Q1: I suspect my phosphonium salt is hygroscopic. How should I handle and dry it?
Many phosphonium salts are indeed hygroscopic.[4] Proper handling and drying are crucial for obtaining an accurate mass and for ensuring the success of subsequent reactions.
-
Drying Methods:
-
Handling: Always handle dried phosphonium salts in a glove box or under an inert atmosphere to prevent moisture reabsorption.
Q2: What are the best analytical techniques to assess the purity of my phosphonium bromide salt?
A combination of techniques is often necessary for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed structural information and can reveal the presence of impurities with distinct signals.[13] |
| FTIR Spectroscopy | Identifies characteristic functional groups present in the molecule.[13] |
| Mass Spectrometry | Confirms the molecular weight of the phosphonium cation. |
| Argentometric Titration | Quantifies the bromide ion content, providing a measure of the salt's purity.[13] |
| Thermal Analysis (TGA/DSC) | Determines thermal stability and melting point, which can be indicative of purity.[13] |
Q3: Are there alternative purification methods if crystallization and washing fail?
Yes, if conventional methods are unsuccessful, more advanced techniques can be employed.
-
Column Chromatography: While not always straightforward for salts, it can be effective. Silica gel can be used, but care must be taken as some phosphonium salts can be unstable on silica.[14] Alternatively, ion-exchange or adsorber resins can be used for purification.[15]
-
Ionic Liquid-Based Extraction: For certain applications, techniques like liquid-liquid extraction using aqueous biphasic systems (ABS) containing ionic liquids can be employed for purification.[16][17][18]
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Trituration of an Oily Phosphonium Bromide Salt
-
Place the crude oily product in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Add a small volume of cold non-polar solvent (e.g., diethyl ether or hexane).
-
Stir the mixture vigorously for 15-30 minutes. If the oil solidifies, break up any lumps with a spatula.
-
Allow the solid to settle and carefully decant the solvent.
-
Repeat steps 3-5 two to three more times.
-
After the final wash, collect the solid product by vacuum filtration and dry it under high vacuum.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolve the crude phosphonium salt in the minimum amount of a "good" solvent (e.g., dichloromethane or ethanol) at room temperature.
-
Slowly add a "poor" solvent (anti-solvent, e.g., diethyl ether or hexane) dropwise while stirring until the solution becomes persistently turbid.
-
If necessary, gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under high vacuum.[10]
V. References
-
Benchchem. (n.d.). Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis. Retrieved from
-
Bento, R. M. F., Almeida, C. A. S., Neves, M. C., Tavares, A. P. M., & Freire, M. G. (2021). Advances Achieved by Ionic-Liquid-Based Materials as Alternative Supports and Purification Platforms for Proteins and Enzymes. Nanomaterials (Basel), 11(10), 2542. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Phosphonium Salt Synthesis. Retrieved from
-
Benchchem. (n.d.). Core Analytical Techniques for Butyltriphenylphosphonium Bromide Characterization. Retrieved from
-
Faria, B. F., et al. (2023). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation. Frontiers in Bioengineering and Biotechnology. Retrieved from
-
Khoo, Y. S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Science of the Total Environment. Retrieved from
-
ResearchGate. (2018). How to recrystallize phosphonium salt?. Retrieved from
-
Marr, A. C., & Marr, P. C. (2016). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 116(18), 11867-11893. Retrieved from
-
Nockemann, P., et al. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Chemical Physics Letters, 415(1-3), 131-136. Retrieved from
-
ResearchGate. (2015). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?. Retrieved from
-
Google Patents. (n.d.). Process for the purification of phosphonium salts. Retrieved from
-
CymitQuimica. (n.d.). CAS 5044-52-0: Phosphonium, ethenyltriphenyl-, bromide (1:1). Retrieved from
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from
-
PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide. Retrieved from
-
Gaglione, M., et al. (2020). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. Pharmaceutics, 12(11), 1085. Retrieved from
-
IBI Labs. (n.d.). What is Tributyldecylphosphonium Bromide - Properties & Specifications. Retrieved from
-
Organic Syntheses Procedure. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phosphonium Bromides: Properties and Applications in Advanced Materials. Retrieved from
-
MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from
-
Google Patents. (n.d.). Phosphonium salts and methods of their preparation. Retrieved from
-
ACS Sustainable Chemistry & Engineering. (2025). From Bio-Based Solvents to a Phosphonium Salt on a Biorefinery Concept: Multiobjective Optimization-Extended Techno-Economic Assessment. Retrieved from
-
Reddit. (2025). purification of phosphonium hydride salts. Retrieved from
-
NIH. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Retrieved from
-
Reddit. (2025). struggling to dry sticky compounds – any advice?. Retrieved from
-
ResearchGate. (2019). What causes sticky precipitates?. Retrieved from
-
Maratek. (2022). What is NPB Solvent?. Retrieved from
-
ResearchGate. (2025). Micellization of Cetyl Triphenyl Phosphonium Bromide Surfactant in Binary Aqueous Solvents. Retrieved from
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from
-
Science Forums. (2018). sticky mass - Organic Chemistry. Retrieved from
-
YouTube. (2019). making phosphonium salts. Retrieved from
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from
-
Reddit. (2024). Product didn't precipitate. Retrieved from
-
Journal of Physical Chemistry & Biophysics. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sticky mass - Organic Chemistry - Science Forums [scienceforums.net]
- 7. researchgate.net [researchgate.net]
- 8. What is Tributyldecylphosphonium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of acetoxy-functionalized Wittig reagents
The following guide is designed as a Tier-3 Technical Support resource for researchers encountering reactivity issues with acetoxy-functionalized Wittig reagents. It prioritizes mechanistic understanding and actionable optimization strategies over generic advice.
Executive Summary & Reagent Identification
"Acetoxy-functionalized" Wittig reagents generally fall into two distinct mechanistic classes. Identifying your specific reagent class is critical, as their "low reactivity" stems from opposing factors: Electronic Stabilization vs. Chemical Instability .
| Reagent Class | Structure Example | Primary Issue | Root Cause |
| Type A: Stabilized Ylides | Kinetic Inertness | Resonance delocalization of the carbanion electron density into the carbonyl group reduces nucleophilicity. | |
| Type B: | Decomposition | The |
Diagnostic Flowchart
Use this decision matrix to identify the failure mode of your reaction.
Figure 1: Diagnostic logic for isolating the cause of low reactivity based on reagent structure and experimental observation.
Troubleshooting Guide (Q&A)
Scenario A: The Inert Reaction (Stabilized Ylides)
Context: You are using (Carbethoxymethylene)triphenylphosphorane or similar to react with a ketone or hindered aldehyde. The reaction shows starting material remaining even after 24h.
Q1: Why is the reaction failing to progress despite the ylide being stable? Technical Insight: Stabilized ylides possess a high energy barrier for the initial nucleophilic attack. The electron density on the ylide carbon is delocalized into the ester/carbonyl group (resonance), making it a poor nucleophile.
-
Mechanism: The rate-determining step is the formation of the oxaphosphetane (or betaine). With hindered substrates (ketones), the activation energy is often too high for standard conditions (THF, RT).
-
Correction: You must drive the reaction kinetically.
Q2: How can I force the reaction without decomposing the substrate? Protocol:
-
Solvent Switch: Replace THF (bp 66°C) with Toluene (bp 110°C) or Xylene (bp 140°C).
-
Concentration: Increase concentration to 1.0 - 2.0 M . Wittig reactions are second-order; doubling concentration quadruples the rate.
-
Acid Catalysis: Add 5-10 mol% of Benzoic Acid .
Q3: When should I abandon the Wittig for HWE?
If your substrate is a ketone or an
-
Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters (e.g., Triethyl phosphonoacetate). The phosphonate carbanion is significantly more nucleophilic and less sterically encumbered than the triphenylphosphonium ylide [1, 4].
Scenario B: The Unstable Reagent ( -Acetoxy Ylides)
Context: You are generating a ylide from [(Ph3P)CH2OAc]+ X- to synthesize an enol acetate, but yields are low or the reagent decomposes.
Q4: My ylide turns dark and loses activity immediately. Is it moisture?
Technical Insight: Yes, but it is also likely base-mediated hydrolysis .
-
Failure Mode: If you use bases like Sodium Ethoxide (NaOEt) or NaOH, the base attacks the acetate carbonyl, cleaving the acetate group before the Wittig reaction occurs.
-
Correction: Use a non-nucleophilic, bulky base .
Q5: What is the optimal protocol for generating these sensitive ylides? Protocol:
-
Base Selection: Use NaHMDS (Sodium hexamethyldisilazide) or KOtBu (Potassium tert-butoxide). Avoid hydroxides or alkoxides if possible.
-
Temperature: Generate the ylide at -78°C or 0°C . Do not heat the ylide in the absence of the electrophile.
-
Mode of Addition:
-
Standard: Pre-form ylide at low temp
Add aldehyde. -
Barbier-Conditions (Recommended for instability): Mix Phosphonium Salt + Aldehyde
Add Base dropwise. This captures the ylide immediately as it forms, minimizing decomposition time [5].
-
Optimization Data & Solvent Screening
The following table summarizes solvent effects on the conversion of a stabilized ylide with a hindered benzaldehyde derivative.
| Solvent | Temperature | Additive | Conversion (24h) | E/Z Ratio | Notes |
| DCM | 40°C (Reflux) | None | < 10% | N/A | Too cold; poor kinetics. |
| THF | 66°C (Reflux) | None | 35% | > 95:5 | Standard condition; often too slow. |
| Toluene | 110°C | None | 82% | > 95:5 | Recommended starting point. |
| Toluene | 110°C | PhCOOH (10%) | 95% | > 98:2 | Acid catalysis improves rate & E-selectivity. |
| DMSO | 100°C | None | 60% | 90:10 | High solubility, but workup is difficult. |
Data aggregated from general reactivity trends of stabilized ylides [1, 2].
References
-
Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions. Available at: [Link]
-
Master Organic Chemistry. The Wittig Reaction: Mechanism and Stereoselectivity. Available at: [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
- Byrne, P. A., et al. (2012). The Wittig Reaction: A Mechanistic Review. Comprehensive Organic Synthesis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Recrystallization of 4-(Acetyloxy)butylphosphonium Bromide
Case ID: REC-6191-70-4 Status: Active Compound: phosphonium bromide CAS: 6191-70-4 Molecular Formula: C₂₄H₂₆BrO₂P[1]
Executive Summary
This guide addresses the purification of phosphonium bromide , a lipophilic cation often used in mitochondrial targeting and organic synthesis.[1] The primary challenges with this compound are its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, its significant hygroscopicity , and the persistent contamination of triphenylphosphine oxide (TPPO) .[1]
The protocols below prioritize Nucleation Control and Differential Solubility to separate the ionic product from non-polar byproducts.
Part 1: The Core Protocol (Standard Operating Procedure)
Objective: Isolate high-purity crystalline solid from crude reaction mixtures containing Triphenylphosphine (TPP) and TPPO.
Solvent System Architecture
| Role | Solvent | Function |
| Primary Solvent (Good) | Dichloromethane (DCM) or Ethanol (EtOH) | Solubilizes the ionic phosphonium salt completely.[1] |
| Anti-Solvent (Bad) | Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | Induces supersaturation; keeps non-polar impurities (TPP/TPPO) in solution.[1] |
| Wash Solvent | Toluene (Hot) or Hexane | Removes residual TPP and TPPO from the filter cake.[1] |
Step-by-Step Methodology
-
Dissolution & Drying:
-
Nucleation Induction:
-
Crystallization:
-
Seal the flask and place it in a -20°C freezer for 12–24 hours.
-
Why? Slow cooling promotes crystal lattice formation over amorphous oil separation.[1]
-
-
Isolation:
-
Filter the resulting white crystals rapidly under a nitrogen blanket (if available) or using a Schlenk frit to prevent moisture absorption.[1]
-
Wash the cake with cold Et₂O/Hexane (1:1).
-
-
Drying:
-
Dry under high vacuum (<0.1 mbar) at 40°C for 4 hours.
-
Part 2: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Q: I added the anti-solvent, but instead of crystals, a sticky yellow oil separated at the bottom. How do I fix this?
A: Oiling out occurs when the metastable limit is exceeded too quickly or impurities (water/alcohols) disrupt the lattice energy.[1]
Corrective Workflow:
-
Do not discard the oil. Decant the supernatant (which contains impurities).[1]
-
Re-dissolve the oil in fresh DCM.
-
Seed it: If you have any crystals from a previous batch, add a microscopic amount now.[1]
-
Vapor Diffusion Method (The "Nuclear Option"):
Issue 2: Persistent Impurities (TPPO)
Q: My NMR shows a peak at ~29 ppm (³¹P). This is Triphenylphosphine Oxide.[1] It won't go away.
A: TPPO is notoriously difficult to remove because its solubility profile overlaps with the phosphonium salt.[1]
The "Toluene Trituration" Fix:
-
Phosphonium salts are generally insoluble in toluene, while TPPO is moderately soluble, especially when hot.[1]
-
Take your solid/oil and suspend it in Toluene .
-
Heat to 60°C with vigorous stirring for 30 minutes.
-
Cool to room temperature and filter. The solid remaining on the filter is your purified salt; the TPPO stays in the yellow toluene filtrate.[1]
-
Note: If the product melts/oils in hot toluene, lower the temperature to 40°C and sonicate instead.[1]
-
Issue 3: Hygroscopicity
Q: The solid turns into a gum on the filter paper within minutes. Is it ruined?
A: It is not ruined, but it is hydrated.[1] Phosphonium salts are hygroscopic.[1]
Handling Protocol:
-
Never use paper filters.[1] Use a sintered glass frit .
-
Cover the funnel with a rubber dam or invert a funnel with N₂ flow over it during filtration.[1]
-
If it gums up, re-dissolve in DCM, dry with MgSO₄, and re-precipitate.[1]
-
Store the final product in a desiccator or glovebox.[1]
Part 3: Process Visualization
Workflow Diagram: Optimized Recrystallization Path
Caption: Decision-matrix for the purification of phosphonium bromide, highlighting the critical branch point for handling "oiling out" events.
Part 4: Quantitative Solubility Data
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
| Water | High | High | Avoid (Hygroscopic risk) |
| DCM | High | High | Excellent (Primary solvent) |
| Ethanol | High | High | Good (Alternative primary) |
| Diethyl Ether | Insoluble | Insoluble | Excellent (Anti-solvent) |
| Toluene | Insoluble | Low | Excellent (Impurity wash) |
| Hexane | Insoluble | Insoluble | Good (Anti-solvent/Wash) |
References
-
BenchChem. (2025).[1][3] Technical Support Center: Phosphonium Salt Synthesis.[1] Retrieved from [1]
-
ResearchGate. (2018).[1][4] How to recrystallize phosphonium salt? - Expert Forum. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Specification: phosphonium bromide (CAS 6191-70-4).[1][5] Retrieved from [1]
-
University of Missouri. (n.d.).[1] Recrystallization of Organic Solids: Principles and Protocols. Retrieved from [1]
Sources
Preventing hydrolysis of the acetate group during phosphonium salt formation
Mission: To provide high-fidelity troubleshooting and validated protocols for researchers synthesizing phosphonium salts from acetate-functionalized substrates.
Module 1: Critical Parameters & Mechanistic Insight[1]
The "Hydrolysis Trap" Mechanism
The formation of phosphonium salts via the reaction of triphenylphosphine (
The Core Failure Mode:
The reaction is frequently performed with alkyl bromides or iodides. If trace moisture is present, or if the reaction generates acidic byproducts (e.g.,
Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired phosphonium formation and the undesired acetate hydrolysis.
Caption: Kinetic competition between nucleophilic substitution (green path) and acid-catalyzed hydrolysis (red path).
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Acid-Sensitive Substrates
Q: I am reacting an acetate-protected alcohol with
A: The reagent
-
Root Cause: In the presence of the alcohol substrate (or trace water), the
dissociates sufficiently to catalyze ester hydrolysis. The elevated temperatures often required for this transformation ( ) accelerate this cleavage. -
Correction: Avoid the direct alcohol-to-salt route for acetates. Instead, convert the alcohol to an alkyl bromide first using mild conditions (e.g.,
at ), isolate the bromide, and then react with in a buffered or strictly neutral environment.
Scenario B: Solvent Selection
Q: My reaction in Ethanol yielded the phosphonium salt, but the acetate group was replaced by an ethyl group. What happened?
A: You experienced transesterification .
-
Root Cause: Primary alcohols like Ethanol or Methanol are nucleophilic. Under the heating conditions required for salt formation, the solvent attacked the acetate carbonyl.
-
Correction: Switch to non-nucleophilic, aprotic solvents.
-
Recommended: Acetonitrile (MeCN) or Toluene.
-
Why: MeCN has a high dielectric constant (
) which stabilizes the charged transition state of the reaction without participating in nucleophilic attack.
-
Scenario C: The "Wet" Reagent
Q: I am using an alkyl iodide and pure
A: Phosphonium salts are extremely hygroscopic, but the precursors can also be wet.
-
Root Cause: Commercial
is generally dry, but alkyl halides can absorb atmospheric moisture. Furthermore, if the reaction is open to air, the hygroscopic nature of the forming product pulls water into the flask, hydrolyzing unreacted starting material. -
Correction:
-
Dry the alkyl halide azeotropically with toluene before use.
-
Run the reaction under a positive pressure of Argon/Nitrogen.
-
Add a molecular sieve (3Å or 4Å) packet to the reaction flask (ensure it doesn't grind the stir bar).
-
Module 3: Validated Protocols
Data: Solvent Impact on Acetate Stability
The following table summarizes solvent suitability for acetate-containing substrates during phosphonium salt formation (
| Solvent | Dielectric Constant | Acetate Stability Risk | Recommendation | |
| Acetonitrile | 37.5 | High | Low | Preferred |
| Toluene | 2.4 | Low* | Very Low | Good (Longer time) |
| Ethanol | 24.5 | Medium | High (Transesterification) | Avoid |
| DMF | 36.7 | High | Medium (Hydrolysis if wet) | Use only if dry |
| THF | 7.5 | Low | Low | Poor solubility |
*Note: Toluene often precipitates the product, driving the reaction forward via Le Chatelier's principle, despite lower polarity.
Protocol A: The "Anhydrous Standard" (From Alkyl Halide)
Best for: Standard acetate-protected primary alkyl halides.
-
Pre-drying: Dissolve the alkyl halide (1.0 equiv) in anhydrous Toluene. Evaporate on a rotary evaporator to azeotrope off trace water. Repeat twice.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]
-
Reaction:
-
Add the dried alkyl halide.
-
Add 1.1 equiv of Triphenylphosphine (
).[2] -
Add Anhydrous Acetonitrile (0.5 M concentration relative to substrate).
-
-
Execution: Heat to reflux (
) under Nitrogen for 12–24 hours. -
Workup (Critical):
Protocol B: The "TMSBr" Method (From Alcohol)
Best for: Highly acid-sensitive substrates where isolating the alkyl halide is difficult.
This method avoids strong mineral acids (
-
Setup: Charge a flask with the acetate-alcohol (1.0 equiv) and
(1.05 equiv) in anhydrous 1,4-Dioxane or Acetonitrile . -
Addition: Add TMSBr (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat to
. -
Workup: Precipitate with ether as described in Protocol A.
Workflow Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Decision tree for selecting the synthesis route based on substrate leaving group and sensitivity.
References
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Edition. Wiley, 1992. (Classic reference for
and ester hydrolysis mechanisms). -
Abaev, V. T., et al. "One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols." The Journal of Organic Chemistry, vol. 86, no.[9] 14, 2021, pp. 9838–9846. (Source for the TMSBr protocol).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (General principles of nucleophilic substitution and protecting group stability).
-
Maercker, A. "The Wittig Reaction." Organic Reactions, vol. 14, 1965, pp. 270–490. (Foundational text on phosphonium salt preparation and stability).
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CH361: Experimental Chemistry I [sites.science.oregonstate.edu]
- 6. DSpace [cora.ucc.ie]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
Technical Support Center: A Scientist's Guide to Handling Hygroscopic Phosphonium Bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling hygroscopic phosphonium bromides, a class of reagents critical to synthetic chemistry, yet notoriously sensitive to atmospheric moisture. This resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the handling and use of hygroscopic phosphonium bromides in high-humidity environments.
Issue 1: The phosphonium salt has become a sticky or clumpy solid, making accurate weighing impossible.
-
Root Cause Analysis: Phosphonium salts are ionic compounds that readily attract and absorb water molecules from the atmosphere.[1] This process, known as hygroscopy, can cause the crystalline powder to deliquesce, transitioning into a saturated solution or a sticky solid, especially in environments with high relative humidity.[2][3][4] The increased surface area of powdered samples makes them particularly susceptible to moisture uptake.[]
-
Immediate Corrective Actions:
-
Minimize Exposure: Immediately close the reagent bottle tightly to prevent further moisture absorption.[6]
-
Drying is Essential: Do not proceed with weighing the clumped material. The absorbed water will lead to inaccurate molar calculations and can be detrimental to moisture-sensitive reactions.[1][7]
-
-
Recommended Protocols for Remediation:
Protocol 1: Drying Hygroscopic Phosphonium Salts
-
Method A: Vacuum Oven Drying
-
Transfer the clumped phosphonium salt to a shallow glass dish (e.g., a watch glass) to maximize surface area.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature well below the salt's melting point (typically 60-80°C is a safe range, but always verify the specific salt's properties).
-
Gradually apply a vacuum, aiming for a pressure below 1 Torr.
-
Dry for 4-12 hours, depending on the quantity of the salt and the extent of moisture absorption.[1]
-
Crucially , before turning off the heat, release the vacuum by backfilling the oven with an inert gas like nitrogen or argon.
-
Immediately transfer the dried salt to a desiccator for storage.[1]
-
-
Method B: Desiccator Drying
-
Place the phosphonium salt in an open container within a desiccator.
-
Ensure the desiccator contains a fresh, highly efficient desiccant (see Table 1). For severely clumped salts, phosphorus pentoxide (P₂O₅) is very effective, though it requires careful handling due to its hazardous nature.[1]
-
If using a vacuum desiccator, apply a vacuum.
-
Allow the salt to dry for a minimum of 24 hours.[1]
-
-
Issue 2: A moisture-sensitive reaction (e.g., Wittig reaction) is failing or giving low yields.
-
Root Cause Analysis: The success of many reactions involving phosphonium salts, such as the Wittig reaction, hinges on the formation of a highly reactive ylide intermediate. This intermediate is readily hydrolyzed by water.[1] If the phosphonium salt has absorbed moisture, the water will consume the ylide as it forms, preventing it from reacting with the desired carbonyl compound and leading to reaction failure or the formation of byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wittig reaction failures.
-
Preventative Measures & Best Practices:
-
Inert Atmosphere is Key: For all moisture-sensitive reactions, the use of a glovebox or Schlenk line is highly recommended.[8][9][10] These techniques create an inert atmosphere, protecting the reaction from atmospheric moisture and oxygen.[9][10]
-
Glovebox Handling: A glovebox is a sealed container filled with an inert gas (like nitrogen or argon) that allows for the manipulation of sensitive materials.[9][11] It is the ideal environment for storing and weighing hygroscopic phosphonium salts.[9][10]
-
Schlenk Line Technique: A Schlenk line is a glass manifold connected to a vacuum pump and a source of inert gas. It allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[10][11]
Protocol 2: Weighing and Transferring a Hygroscopic Phosphonium Salt Using a Glovebox
-
Ensure all necessary items (spatulas, weigh boats, vials, etc.) are brought into the glovebox antechamber. Glassware should be oven-dried beforehand.[9]
-
Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.[9]
-
Once inside the glovebox, allow the phosphonium salt container to equilibrate to the box's atmosphere before opening.
-
Weigh the desired amount of the salt quickly and efficiently.
-
Tightly seal the main reagent bottle immediately after use.
-
The weighed salt can then be added directly to the reaction vessel within the glovebox.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes phosphonium bromides hygroscopic?
A1: The hygroscopicity of phosphonium bromides stems from their ionic nature.[1] The positively charged phosphorus center and the negatively charged bromide ion create a strong electrostatic field that attracts polar water molecules from the surrounding air. This interaction leads to the absorption and retention of water, especially in humid conditions.
Q2: How should I properly store my hygroscopic phosphonium bromides?
A2: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the phosphonium salt in its original, tightly sealed container.[6]
-
Secondary Containment: Store the primary container inside a desiccator containing an active drying agent.[1][12] This provides a dry microenvironment.
-
Ideal Environment: For highly sensitive applications, storing the reagents inside a nitrogen-filled glovebox is the gold standard.[9]
-
General Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[6][13]
Table 1: Common Laboratory Desiccants
| Desiccant | Efficiency | Capacity | Notes |
| Drierite® (Anhydrous Calcium Sulfate) | Good | Low | Can be regenerated. Indicating versions change color when saturated. |
| Silica Gel | Good | Moderate | Can be regenerated. Indicating versions change color. |
| Molecular Sieves (3Å or 4Å) | Excellent | Moderate | Excellent for drying solvents and maintaining very dry atmospheres. |
| Phosphorus Pentoxide (P₂O₅) | Superior | High | Extremely efficient but highly corrosive and hazardous. Handle with extreme care.[1] |
Q3: Can I visually assess if my phosphonium salt has absorbed water?
A3: Yes, to some extent. High-quality, dry phosphonium salts are typically free-flowing, white to off-white crystalline powders.[14] Signs of moisture absorption include:
-
Clumping or caking of the powder.[15]
-
A change in appearance from a dry powder to a sticky or oily solid.[16]
-
In severe cases, complete deliquescence into a liquid.
However, visual inspection is not a quantitative measure. For critical applications, determining the water content analytically is recommended.
Q4: How can I quantitatively determine the water content in my phosphonium bromide?
A4: The most accurate and widely accepted method for determining water content in chemical samples is Karl Fischer titration.[1]
Protocol 3: Determination of Water Content by Karl Fischer Titration (General Steps)
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is protected from atmospheric moisture.[1]
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.
-
Sample Introduction: Accurately weigh a sample of the hygroscopic phosphonium salt in a dry, sealed container (e.g., a vial inside a glovebox). Quickly unseal and add the sample to the titration vessel.
-
Titration: Begin the titration. The Karl Fischer reagent will react stoichiometrically with the water present in the sample.
-
Endpoint Detection: The instrument will automatically detect the endpoint of the titration.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the weight of the sample.
Q5: Are there any alternatives to using a glovebox for handling these reagents?
A5: Yes, while a glovebox is ideal, Schlenk techniques provide an excellent alternative for handling moisture-sensitive solids on the benchtop.[8][10]
Caption: Workflow for handling hygroscopic solids using a Schlenk line.
This involves using specialized glassware (Schlenk flasks) connected to a dual vacuum-inert gas manifold. The flask containing the weighed solid is attached to the line and purged of air by alternating between vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[11] Anhydrous solvents can then be transferred into the flask via a cannula or a gas-tight syringe to dissolve the solid under a positive pressure of inert gas.
References
- Technical Support Center: Managing Hygroscopic Phosphonium Compounds in Synthesis. Benchchem.
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
- 13: Gloveboxes. Chemistry LibreTexts.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
- Hygroscopicity Testing. BOC Sciences.
- How To: Store Reagents. Department of Chemistry : University of Rochester.
- Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
- Characterizing Hygroscopic Materials via Droplet Evaporation. Langmuir.
- How to recrystallize phosphonium salt?. ResearchGate.
- Characterizing Hygroscopic Materials via Droplet Evaporation | Request PDF.
- Safely handling air-sensitive products. Cleanroom Technology.
- Tributylhexadecylphosphonium bromide. Apollo Scientific.
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- "strategies to prevent decomposition of phosphonium reagents". Benchchem.
- How do you handle hygroscopic salts?. HepatoChem.
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI.
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- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. DR-NTU.
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- Pharmaceutics.
- TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
- Dual effect of humidity on cesium lead bromide: enhancement and degradation of perovskite films. Journal of Materials Chemistry A (RSC Publishing).
- Humidity fixed points of binary saturated aqueous solutions. NIST Technical Series Publications.
- Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Phosphonium Salt Synthesis & Purification
A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Oiling Out Issues During Phosphonium Salt Workup
Introduction
Phosphonium salts are invaluable intermediates in organic synthesis, most notably as precursors to Wittig reagents for olefination reactions.[1][2][3] While their synthesis via the SN2 reaction of a phosphine with an alkyl halide is often straightforward, the subsequent workup and purification can present a significant challenge: the product "oiling out."[4][5] This phenomenon, where the desired salt separates from the solution as a viscous liquid or "greasy" solid rather than a crystalline material, can complicate isolation, reduce purity, and hinder downstream applications.
This technical guide, designed by senior application scientists, provides an in-depth exploration of the causes of oiling out during phosphonium salt workup and offers a series of practical, field-proven troubleshooting strategies. By understanding the underlying principles of crystallization and phase separation, researchers can effectively overcome this common hurdle.
Understanding the "Oiling Out" Phenomenon
"Oiling out" is a form of liquid-liquid phase separation that occurs during crystallization.[6][7] Instead of the solute molecules organizing into a solid crystal lattice, they form a second, solute-rich liquid phase. This is often a consequence of the system reaching a state of high supersaturation too quickly, or the presence of factors that inhibit nucleation and crystal growth.[8][9]
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Here, we address specific issues encountered during phosphonium salt workup in a question-and-answer format, providing both explanations and actionable protocols.
Q1: My phosphonium salt has separated as a viscous, sticky oil after cooling the reaction mixture. What is the first thing I should try?
Answer: The initial goal is to remove soluble impurities that may be inhibiting crystallization and to induce solidification. The most direct first step is trituration .
The "Why": Oiling out is often caused by the presence of unreacted starting materials (like triphenylphosphine) or solvent residues that act as a "eutectic" mixture, depressing the melting point of your product and preventing it from solidifying.[4][5] Trituration involves washing the crude oil with a solvent in which your phosphonium salt has very low solubility, but the impurities are soluble.[4] This effectively "cleans" the surface of the oil droplets, encouraging them to solidify.
Step-by-Step Protocol: Trituration
-
Decant the supernatant solvent from the oil.
-
Add a cold, non-polar anti-solvent. Good starting choices are diethyl ether, pentane, or hexanes.[4]
-
Using a spatula or glass rod, vigorously scrape and stir the oily product in the anti-solvent. The goal is to break up the oil and maximize contact with the solvent.
-
If solidification begins, continue stirring until the product is a free-flowing powder.
-
If the product remains oily, allow it to stand, then decant the solvent and repeat the process with fresh, cold anti-solvent.
-
Once a solid is obtained, collect it by vacuum filtration and wash with a final portion of the cold anti-solvent.[4]
Q2: Trituration didn't work, or it only produced a waxy solid. What's my next move?
Answer: If trituration fails, the next logical step is recrystallization using a solvent/anti-solvent system. This method provides more control over the rate of precipitation, favoring the formation of an ordered crystal lattice.[4][5]
The "Why": This technique works by dissolving the oily product completely in a minimal amount of a "good" solvent, then slowly decreasing its solubility by adding a "poor" solvent (the anti-solvent).[10][11] This controlled change in solubility allows the molecules to arrange themselves into crystals rather than crashing out as a disordered liquid.
Step-by-Step Protocol: Solvent/Anti-Solvent Recrystallization
-
Dissolve the oily product in a minimal amount of a suitable solvent. Common choices for phosphonium salts include dichloromethane (DCM), ethanol, or acetonitrile.[4][12]
-
Once fully dissolved, slowly add an anti-solvent (e.g., diethyl ether, hexanes, or toluene) dropwise with vigorous stirring until you observe persistent turbidity (cloudiness).[4][5]
-
At the first sign of persistent cloudiness, stop adding the anti-solvent.
-
If possible, add a seed crystal of the pure product to encourage crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Allow the solution to stand undisturbed, first at room temperature, and then in a refrigerator or freezer to maximize crystal formation.[5]
-
Collect the crystalline product by vacuum filtration.
Data Presentation: Common Solvent Systems for Phosphonium Salt Recrystallization
| "Good" Solvent (for dissolving) | "Poor" Solvent (Anti-solvent) |
| Dichloromethane (DCM) | Diethyl ether, Hexanes |
| Ethanol | Diethyl ether, Ethyl acetate |
| Acetonitrile | Toluene, Diethyl ether |
| Chloroform | Ethyl acetate |
This table provides common starting points; optimization for specific phosphonium salts may be required.
Q3: I've tried recrystallization, but my product still oils out upon cooling or adding the anti-solvent. What factors should I consider now?
Answer: Persistent oiling out suggests that more fundamental issues are at play. The key factors to investigate are the cooling rate, the presence of water, and the intrinsic properties of the phosphonium salt itself.
The "Why":
-
Rapid Cooling: Cooling a saturated solution too quickly can cause the concentration of the solute to enter the "labile" zone of the phase diagram too fast, leading to the formation of an oil instead of crystals.[8][13]
-
Hygroscopicity: Many phosphonium salts are hygroscopic.[5] Absorbed water can act as an impurity, disrupting the crystal lattice and promoting oil formation.
-
Inherent Properties: Some phosphonium salts, particularly those with long alkyl chains or certain counter-anions, have low melting points and a natural tendency to be non-crystalline.[14][15]
Troubleshooting Workflow for Persistent Oiling Out
Advanced Protocols:
-
Slowing the Cooling Rate: After dissolution, place the flask in a large beaker of warm water or an empty Dewar flask and allow it to cool to room temperature over several hours before transferring to a refrigerator.[5]
-
Removing Water: Dissolve the oily product in a dry solvent like toluene and remove the solvent under reduced pressure (rotary evaporation). Repeating this process 2-3 times can effectively remove trace amounts of water via azeotropic distillation.[5]
-
Anion Exchange: The identity of the anion (X⁻) significantly impacts the physical properties of a phosphonium salt.[14][16] Halide salts (Cl⁻, Br⁻) are often more hygroscopic and have lower melting points than salts with non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). An anion exchange reaction can sometimes convert a stubborn oil into a readily crystalline solid.[16]
Q4: During my aqueous workup, I'm not getting an oil, but a persistent emulsion. How do I break it?
Answer: Emulsions are a related phase separation issue, common when extracting with chlorinated solvents or when basic solutions are involved.[17] They are stabilized by suspended solids or surfactant-like impurities at the interface of the aqueous and organic layers.[18]
The "Why": An emulsion is a dispersion of fine droplets of one liquid within another, preventing the formation of two clear layers.[18] To break it, you need to disrupt the stabilizing forces at the droplet interface.
Methods to Break an Emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[17][19] This increases the ionic strength of the aqueous layer, forcing organic components out and helping to coalesce the dispersed droplets.[20]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[17][18][19] This can remove the fine particulate matter that often stabilizes emulsions.
-
Solvent Evaporation: If an emulsion is a recurring problem, try evaporating the reaction solvent first, then take up the residue in your desired extraction solvent before adding the aqueous phase.[17]
-
Patience: Sometimes, simply letting the separatory funnel stand for 30-60 minutes will allow the layers to separate on their own.[19][20]
Summary of Best Practices
-
Start with Dry Solvents: Ensure all solvents used in the reaction and workup are anhydrous, especially if your phosphonium salt is known to be hygroscopic.
-
Control the Cooling Rate: Avoid crash-cooling your reaction mixture. A slow, controlled temperature decrease is key to successful crystallization.
-
Use an Anti-Solvent Wisely: Add your anti-solvent slowly and with vigorous stirring to maintain a state of controlled supersaturation.
-
Induce Nucleation: Don't hesitate to use a seed crystal or scratch the flask to initiate crystallization.
-
When in Doubt, Triturate: This simple washing step is often the most effective way to remove impurities and obtain a solid product.
By systematically applying these troubleshooting strategies, researchers can efficiently resolve issues with oiling out, leading to higher purity phosphonium salts and more reliable downstream reactions.
References
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Chemistry Lectures. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.
- European Patent Office. (n.d.). EP 0675130 A2 - Process for the preparation of phosphonium salts.
-
Reddit. (2016, March 3). Phosphonium salt workup. r/chemistry. Retrieved from [Link]
- Vyle, J. S. (2012). Crystal Engineering with Ionic Liquids. Crystals, 2(2), 479-501.
-
University of Birmingham. (n.d.). Crystallisation of active pharmaceutical ingredients using ionic liquids. Retrieved from [Link]
-
Reddit. (2014, December 18). My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas?. r/chemistry. Retrieved from [Link]
-
Reddit. (2025, September 12). purification of phosphonium hydride salts. r/Chempros. Retrieved from [Link]
- Judge, P. T., et al. (2021).
- Google Patents. (n.d.). WO2001087900A1 - Phosphonium salts.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(4), 795-800.
-
LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
- Wlodawer, A., et al. (2016). Crystallization screening: the influence of history on current practice.
- Rogers, R. D., & Seddon, K. R. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?
- Ganusov, E. V., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
-
ResearchGate. (2025, October 15). (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of phosphonium salts under microwave activation — Leaving group and phosphine substituents effects. Retrieved from [Link]
- Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
-
ResearchGate. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation | Request PDF. Retrieved from [Link]
-
Fiveable. (n.d.). Crystallization and Precipitation | Separation Processes Class Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
YouTube. (2019, January 9). making phosphonium salts. Retrieved from [Link]
-
IJPR. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
National Institutes of Health. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents during Workup. Retrieved from [Link]
Sources
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- 20. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Introduction: Precision in Phosphonium Linker Chemistry
Technical Support Center: TPP-Butyl Linker Synthesis
Welcome to the Technical Support Center. You are likely here because your synthesis of the mitochondrial-targeting linker (4-bromobutyl)triphenylphosphonium bromide is yielding inconsistent results.
While the reaction between Triphenylphosphine (PPh
This guide abandons generic advice in favor of mechanistic root-cause analysis and self-validating protocols.
Module 1: The "Bis-Salt" Trap (Stoichiometry & Kinetics)
User Question: "I am seeing a second set of aromatic peaks in my NMR and the integration for the butyl chain is off. Is this the bis-substituted product?"
Technical Diagnosis:
Yes. This is the most common failure mode. The reaction is a statistical game. Once the mono-substituted product is formed, it contains a terminal bromide that is still electrophilic. If your reaction mixture contains free PPh
The Causality:
In a 1:1 stoichiometric reaction, as the concentration of the dihalide decreases, the probability of PPh
The Solution: Kinetic Control via Dilution & Excess You must engineer the kinetics to make the Mono-Salt formation infinitely more probable than Bis-Salt formation.
-
The "High-Excess" Rule: Never use a 1:1 ratio. You must use a 3:1 to 5:1 molar equivalent of 1,4-dibromobutane relative to PPh
. -
Inverse Addition (Optional but Recommended): Dissolve PPh
in a dilute solution and add it slowly to the refluxing solution of excess 1,4-dibromobutane. This ensures that every molecule of PPh enters an environment "swimming" in electrophiles, statistically guaranteeing mono-substitution.
Visualization: The Kinetic Competition
Caption: Kinetic competition between desirable mono-substitution (Green) and undesirable bis-substitution (Red).
Module 2: Impurity Management (Oxidation & Elimination)[1][2]
User Question: "My product is sticky/oily and has a white solid contaminant that won't wash away. Is it wet?"
Technical Diagnosis: The white solid is likely Triphenylphosphine Oxide (TPPO) , and the "stickiness" may be due to trace elimination products (alkenes) or residual solvent.
1. The Oxidation Vector (TPPO):
PPh
-
Protocol Fix: Use anhydrous Toluene or Acetonitrile. Purge the headspace with Nitrogen/Argon.
-
Purification Hack: TPPO is soluble in warm Toluene; the Phosphonium salt is not. This is why Toluene is the superior solvent for this specific synthesis—it acts as a "self-cleaning" medium where the product precipitates while TPPO stays in the mother liquor.
2. The Elimination Vector (Alkenes):
At high temperatures (>110°C), PPh
-
Protocol Fix: Limit reaction temperature to 80-90°C (Toluene reflux is ~110°C, which is borderline; Acetonitrile reflux at ~82°C is safer for sensitive linkers).
Module 3: The "Gold Standard" Protocol
This protocol is designed to be self-validating . If you follow the solubility rules, the product purity is physically enforced by the workup.
Reagents:
-
Triphenylphosphine (PPh
): 1.0 Equivalent[1] -
1,4-Dibromobutane: 4.0 Equivalents (Crucial)
-
Solvent: Anhydrous Toluene (Preferred) or Acetonitrile.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Dissolution: Add 4.0 equivalents of 1,4-dibromobutane and anhydrous Toluene (0.5 M concentration relative to PPh
). -
Reaction: Add 1.0 equivalent of PPh
. Heat to reflux (110°C) for 12–16 hours.-
Observation: A white precipitate should begin to form after 1–2 hours. This is your Mono-Salt.
-
-
Isolation (The Critical Step):
-
Cool the mixture to Room Temperature.
-
Filtration: Filter the white solid using a sintered glass funnel or Büchner funnel.
-
Why? The excess 1,4-dibromobutane, unreacted PPh
, and TPPO remain dissolved in the Toluene filtrate. The solid is your crude product.
-
-
The "Trituration" Wash:
-
Wash the filter cake copiously with Diethyl Ether or Hexane (3 x 50 mL).
-
Why? This removes any residual "sticky" dihalide or toluene trapped in the crystal lattice.
-
-
Drying: Dry under high vacuum for 6 hours to remove traces of solvent.
Data Summary Table: Solubility Logic
| Compound | Toluene (Cold) | Diethyl Ether | Water | Result in Protocol |
| Mono-Salt (Product) | Insoluble | Insoluble | Soluble | Precipitates (Collected) |
| Bis-Salt (Impurity) | Insoluble | Insoluble | Soluble | Co-precipitates (Prevented by Stoichiometry) |
| PPh | Soluble | Soluble | Insoluble | Stays in Filtrate / Washed away |
| 1,4-Dibromobutane | Soluble | Soluble | Insoluble | Stays in Filtrate / Washed away |
| TPPO (Byproduct) | Soluble | Soluble | Insoluble | Stays in Filtrate |
Module 4: Troubleshooting FAQ
Q1: I used Acetonitrile instead of Toluene and didn't get a precipitate. Why? A: Phosphonium salts are often soluble in hot polar solvents like Acetonitrile.
-
Fix: Concentrate the Acetonitrile to ~10% volume on a rotovap, then pour the residue slowly into rapidly stirring cold Diethyl Ether (10x volume). The product will crash out as a white powder.
Q2: Can I recycle the excess 1,4-dibromobutane? A: Yes. The toluene filtrate contains the excess dihalide. You can distill this liquid to recover the 1,4-dibromobutane, though for small scales, it is usually discarded to prevent TPPO contamination in future batches.
Q3: How do I confirm I don't have the Bis-Salt? A: Check the 1H NMR integration .
-
Mono-Salt: The ratio of Phenyl protons (15H) to the terminal CH2-Br protons (2H, triplet ~3.4 ppm) must be exactly 15:2 .
-
Bis-Salt: You will lose the triplet at ~3.4 ppm (terminal bromide) and the integration of the internal CH2 groups will shift.
Workflow Visualization
Caption: Purification workflow exploiting solubility differences in Toluene and Ether.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Kulkarni, S. S., et al. (2021). "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega. [Link] (Authoritative source on TPPO solubility and removal strategies).[2]
-
Murphy, M. P., & Smith, R. A. (2007). "Targeting antioxidants to mitochondria by conjugation to lipophilic cations." Annual Review of Pharmacology and Toxicology. [Link] (Context for TPP-linker design and mitochondrial targeting).
Sources
Validation & Comparative
1H NMR Characterization of 4-(Acetyloxy)butylphosphonium Bromide: A Comparative Guide
Executive Summary
4-(Acetyloxy)butyltriphenylphosphonium bromide (often abbreviated as the "Acetate-Linker-TPP" precursor) is a critical intermediate in the synthesis of mitochondria-targeting antioxidants and bioactive molecules (e.g., MitoQ analogues).[1] Its purity is paramount because the acetyl protecting group is prone to hydrolysis, and the phosphonium salt is hygroscopic.[1]
This guide provides a definitive 1H NMR characterization protocol, comparing its spectral performance against common degradation products and alternative analytical methods (HPLC).[1] Unlike generic protocols, this guide focuses on the diagnostic signals required to validate the integrity of the ester linkage and the phosphonium cation.
Chemical Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the magnetic environment created by the synthesis.[1] The compound is typically synthesized via the nucleophilic attack of triphenylphosphine on 4-bromobutyl acetate.[1]
Synthesis Pathway & Signal Origins
The following diagram illustrates the reaction and the resulting proton environments.
Figure 1: Synthesis pathway showing the origin of the target molecule and its primary degradation product.
Experimental Protocol: 1H NMR Characterization
Objective: Confirm structure and quantify the ratio of Intact Ester vs. Hydrolyzed Alcohol.
A. Sample Preparation (Critical)
Phosphonium salts are ionic and form tight ion pairs in non-polar solvents.[1]
-
Recommended Solvent: Chloroform-d (CDCl₃) is the standard for resolution.[1]
-
Alternative Solvent: DMSO-d₆ should be used only if solubility is an issue or to separate overlapping water peaks.[1] Note that DMSO breaks ion pairs, causing significant chemical shift changes (see Section 4).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause signal broadening due to viscosity and aggregation.[1]
B. Acquisition Parameters[1][2]
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.
-
Relaxation Delay (D1): Set to >5 seconds . The aromatic protons on the bulky TPP group have long T1 relaxation times.[1] Short D1 values will under-integrate the aromatic region, skewing the integration ratio against the aliphatic chain.[1]
-
Scans: 16–32 scans are sufficient for >95% purity samples.[1]
Spectral Analysis & Assignment
The spectrum is defined by three distinct regions: the Aromatic Zone (Phosphonium head), the Linker Zone (Aliphatic chain), and the Terminal Zone (Acetate).[1]
Master Assignment Table (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Diagnostic Note |
| Aromatic (Ortho) | 7.80 – 7.95 | Multiplet | 6H | Deshielded by P+.[1] | |
| Aromatic (Meta/Para) | 7.65 – 7.78 | Multiplet | 9H | - | Overlapping region.[1] |
| 4.08 – 4.15 | Triplet | 2H | Key Purity Indicator. Shifts upfield if hydrolyzed.[1] | ||
| 3.85 – 4.00 | Multiplet | 2H | Broadened by P-coupling.[1] | ||
| 1.70 – 2.10 | Multiplet | 4H | - | Often overlapping multiplets.[1] | |
| Acetate CH₃ | 2.01 – 2.05 | Singlet | 3H | - | Stoichiometry Check. Must integrate 3:15 vs Aromatics.[1] |
Technical Insight: The
-CH₂ protons (next to Phosphorus) appear as a "virtual" multiplet due to strongP- H coupling.[1] Do not mistake this for an impurity.
Comparative Analysis: Performance & Alternatives
Comparison A: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the appearance of the phosphonium salt due to Ion Pairing .[1]
| Feature | CDCl₃ (Non-Polar) | DMSO-d₆ (Polar Aprotic) | Recommendation |
| Deshielded (Downfield) | Shielded (Upfield) | Use CDCl₃ for standard reporting.[1] | |
| Resolution | High | Medium (Solvent viscosity broadens peaks) | Use DMSO only for solubility issues.[1] |
| Water Peak | Distinct (1.56 ppm) | Broad/Variable (3.33 ppm) | CDCl₃ avoids water overlap with |
Mechanism: In CDCl₃, the Bromide anion (Br⁻) forms a tight ion pair with the P⁺ center, deshielding the
Comparison B: Purity Assessment (NMR vs. HPLC)
Why use NMR over HPLC for this specific compound?
-
Detection of Hydrolysis (The "Silent" Killer):
-
NMR: Instantly visible.[1] The Acetate Singlet (2.0 ppm) disappears, and the
-CH₂ triplet shifts from 4.1 ppm (ester) to ~3.6 ppm (alcohol).[1] -
HPLC: The free alcohol and the ester often have similar retention times on C18 columns unless a specific gradient is optimized.[1] Both are UV active (TPP group), making discrimination difficult without Mass Spec detection.[1]
-
-
Hygroscopicity Check:
-
NMR: Can quantify water content (HDO peak) relative to the molecule.[1]
-
HPLC: Cannot detect water content.
-
Comparison C: Product vs. Alternatives
| Alternative Precursor | Advantage | Disadvantage |
| 4-(Acetyloxy)butyl-P+ | Stable solid. Easy to handle.[1] | Requires deprotection step (Hydrolysis).[1] |
| 4-Hydroxybutyl-P+ | Direct precursor.[1] | Hygroscopic oil/gum. Hard to weigh accurately.[1] |
| 4-Bromobutyl-P+ | Reactive intermediate.[1] | Unstable; cyclizes to THF derivative over time.[1] |
Troubleshooting & Validation Workflow
Use this logic flow to validate your product's quality.
Figure 2: Step-by-step logic for interpreting the NMR spectrum.
References
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data. University of Wisconsin-Madison.[1] Link
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]
-
Smith, R. A. J., et al. (2011).[1] Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences. Link[1]
-
Korn, E. D., et al. (2013).[1] Ion-pairing of phosphonium salts in solution: C-H...halogen and C-H...pi hydrogen bonds. Chemistry - A European Journal.[1][2] Link
Sources
Mass Spectrometry (ESI-MS) Analysis of Phosphonium Cations
Executive Summary
Phosphonium cations (
This guide objectively compares Electrospray Ionization (ESI) against alternatives like MALDI and APCI, demonstrating why ESI is the gold standard for these species. We provide a self-validating experimental protocol and detailed fragmentation mechanisms to ensure reproducible, high-sensitivity data.
Part 1: The Ionization Landscape (Comparative Analysis)
Selecting the correct ionization source is the single most critical decision in phosphonium analysis. While MALDI and APCI have niche uses, ESI offers superior performance for ionic species.
Table 1: Comparative Performance for Phosphonium Cations
| Feature | ESI (Electrospray Ionization) | MALDI (Matrix-Assisted Laser Desorption) | APCI (Atmospheric Pressure Chemical Ionization) |
| Ionization Mechanism | Desorption of Pre-formed Ions (Ideal). No protonation required. | Laser ablation/proton transfer. | Gas-phase chemical ionization (Corona discharge). |
| Sensitivity | High to Ultra-High (Attomolar limits possible). | Moderate. | Low (Thermal degradation risk). |
| Low Mass Range (<500 Da) | Excellent. Clear detection of diagnostic fragments (m/z 262, 279). | Poor. Matrix clusters (CHCA, DHB) obscure diagnostic phosphonium peaks. | Good, but background noise is higher than ESI. |
| Quantification | Excellent. Linear dynamic range >3 orders of magnitude. | Poor. Spot-to-spot variability makes quantitation difficult. | Good, but less sensitive for ionic species. |
| LC Coupling | Native. Seamless online LC-MS integration. | Offline. Requires spotting LC fractions (LC-MALDI). | Native, but limited by thermal stability. |
| Verdict | Preferred. The "softest" method that preserves the cation structure. | Alternative. Only useful for rapid screening of solid salts if matrix interference is managed. | Not Recommended. Too harsh for labile linkers common in TPP-drugs. |
Part 2: Mechanistic Deep Dive & Workflow
The "Pre-Charged" Advantage
Unlike basic drugs that require protonation (
-
Droplet Formation: The Taylor cone emits charged droplets containing the pre-existing cations.
-
Desolvation: As solvent evaporates, the surface charge density increases.
-
Ejection: Phosphonium ions are ejected directly from the droplet surface once the Rayleigh limit is approached.
Scientific Implication: Mobile phase pH does not affect ionization efficiency of the quaternary center, but acidic additives (e.g., 0.1% Formic Acid) are still recommended to improve LC peak shape by suppressing silanol interactions on the column.
Visualization: Experimental Workflow
The following diagram illustrates the validated workflow for analyzing mitochondrial-targeting TPP drugs.
Figure 1: Optimized LC-ESI-MS/MS workflow for phosphonium cation analysis. Note the use of protein precipitation to prevent ion suppression.
Part 3: Fragmentation Dynamics (Data Interpretation)
Understanding fragmentation is the key to self-validating your data. Phosphonium cations undergo distinct Charge Retention (ChR) pathways.
Diagnostic Ions (The "Fingerprint")
When analyzing Triphenylphosphonium (TPP) derivatives (
-
m/z 262.1 : The Triphenylphosphine radical cation (
). This is the most common diagnostic fragment formed by homolytic cleavage of the P-C bond. -
m/z 263.1 : Protonated Triphenylphosphine (
). Often seen if hydrogen transfer occurs during fragmentation. -
m/z 279.1 : Triphenylphosphine Oxide (
). Indicates oxidation or specific rearrangement. -
m/z 183.0 : Phosphine fragment (less common, usually requires high collision energy).
Visualization: Fragmentation Pathway
This diagram maps the structural breakdown of a generic TPP-drug conjugate.
Figure 2: Characteristic fragmentation pathways for alkyltriphenylphosphonium cations in ESI-MS/MS.
Part 4: Experimental Protocol
This protocol is designed for the analysis of a TPP-linked small molecule drug in biological matrix.
Sample Preparation
-
Principle: Phosphoniums are lipophilic cations. They stick to plastic surfaces.
-
Step 1: Use glass vials or low-binding polypropylene tubes.
-
Step 2: Precipitate proteins using ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (ratio 3:1 ACN:Sample).
-
Step 3: Centrifuge at 14,000 x g for 10 mins. Collect supernatant.
-
Step 4: Do not dry down completely if possible, as TPP compounds can adsorb irreversibly to vessel walls. Dilute with water to 50% ACN prior to injection.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid phosphate buffers; non-volatile salts suppress ESI signal.
-
-
Gradient: TPP compounds are hydrophobic. Expect elution at high %B (typically >50% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometer Settings (Generic Q-TOF/QqQ)
-
Polarity: Positive (+) (Crucial: Do not use negative mode).
-
Capillary Voltage: 2.5 - 3.5 kV. (Lower than usual because ions are pre-formed; prevents discharge).
-
Cone Voltage: 20 - 40 V. Optimize to prevent in-source fragmentation of the labile linker.
-
Collision Energy (CE):
-
Step scan 20-50 eV.
-
Validation Check: At 30-40 eV, the parent ion should diminish, and the m/z 262 or m/z 263 peak should dominate.
-
References
-
Comparison of Ionization Techniques
-
Fragmentation Mechanisms
-
Royal Society of Chemistry. (2015).[3][4][5][6][7] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Natural Product Reports. Retrieved from [Link]
-
MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Retrieved from [Link]
-
-
Mitochondrial Targeting Applications
-
National Institutes of Health (NIH). (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Retrieved from [Link]
-
MDPI. (2023). Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles. Nanomaterials. Retrieved from [Link]
-
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. mzCloud – Triphenylphosphine oxide [mzcloud.org]
- 6. Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to FTIR-based Functional Group Analysis: Acetate vs. Phosphonium
For researchers and professionals in drug development and material science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. Its ability to probe the vibrational modes of chemical bonds provides a unique "fingerprint" of the functional groups within a sample. This guide offers an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: acetate and phosphonium. Understanding their distinct and overlapping spectral features is paramount for accurate compound identification, reaction monitoring, and quality control.
The Foundation: Understanding Molecular Vibrations
FTIR spectroscopy operates on the principle that chemical bonds are not static; they are in constant motion, stretching, bending, and rotating.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to these vibrational modes. An FTIR spectrum plots the intensity of this absorption against the wavenumber (typically in cm⁻¹), revealing a pattern of peaks that is characteristic of the molecule's structure.[2] The region above 1500 cm⁻¹ is often referred to as the "functional group region," as many key functional groups exhibit their characteristic absorptions here.[1] The more complex region below 1500 cm⁻¹ is known as the "fingerprint region," which is unique to the overall molecular structure.[1]
The Acetate Functional Group: A Signature of Carboxylic Acid Derivatives
The acetate group (CH₃COO⁻) is the conjugate base of acetic acid and is a common functional group in organic chemistry, biochemistry, and materials science. Its FTIR spectrum is dominated by the vibrations of the carboxylate group (COO⁻).
The key to understanding the acetate spectrum lies in the delocalization of the negative charge across the two oxygen atoms. This resonance results in two characteristic stretching vibrations:
-
Asymmetric COO⁻ Stretching (νₐₛ(COO⁻)): This is a very strong and prominent band typically appearing in the range of 1550-1610 cm⁻¹ .[3][4] The exact position can be influenced by the counter-ion and the local chemical environment.
-
Symmetric COO⁻ Stretching (νₛ(COO⁻)): This band is also strong and is found at a lower wavenumber, generally between 1400-1450 cm⁻¹ .[3]
It's important to note that if the acetate is part of an ester (R-O-C(=O)CH₃), the carbonyl (C=O) stretching frequency will be significantly higher, typically in the range of 1735-1750 cm⁻¹ for aliphatic esters.[1][5] The C-O stretching vibrations of esters also give rise to two or more bands in the 1000-1300 cm⁻¹ region.[5]
The Phosphonium Functional Group: Identifying Quaternary Phosphorus Salts
Phosphonium salts (R₄P⁺X⁻) are compounds containing a positively charged phosphorus atom bonded to four organic groups (R) and associated with an anion (X⁻). They are widely used as phase-transfer catalysts, ionic liquids, and intermediates in organic synthesis.[6] The FTIR spectra of phosphonium salts are characterized by vibrations involving the phosphorus-carbon (P-C) bonds and the organic substituents.
The key spectral features for phosphonium salts include:
-
P-C Stretching Vibrations: These can appear in various regions depending on the nature of the organic substituents. For triphenylphosphonium salts, a characteristic P-C stretching vibration is often observed around 1436 cm⁻¹ and 1107 cm⁻¹ .[7]
-
Vibrations of the Substituents: The majority of the spectral features will be due to the vibrations of the organic groups attached to the phosphorus atom. For example, if the substituents are alkyl chains, you will observe C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1380-1470 cm⁻¹. Aromatic substituents will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 690-900 cm⁻¹ region.
Head-to-Head Comparison: Distinguishing Acetate and Phosphonium Peaks
| Feature | Acetate Group (CH₃COO⁻) | Phosphonium Group (R₄P⁺) | Key Differentiators |
| Primary Peaks | Strong asymmetric COO⁻ stretch (1550-1610 cm⁻¹) and symmetric COO⁻ stretch (1400-1450 cm⁻¹) | Dominated by substituent vibrations (e.g., C-H, C=C). P-C stretches can be present but may be less intense. | The two strong, characteristic carboxylate stretches of acetate are the most reliable distinguishing features. |
| Carbonyl (C=O) Peak | Absent in the free acetate ion. Present at ~1735-1750 cm⁻¹ in acetate esters. | Absent. | The presence of a strong band in the 1700-1750 cm⁻¹ region would point towards an ester, not a phosphonium salt. |
| Influence of Environment | Peak positions are sensitive to the counter-ion and hydrogen bonding.[8][9] | Peak positions are highly dependent on the nature of the four organic substituents. | While both are sensitive to their environment, the nature of the influencing factors is different. |
| Potential Overlap | The symmetric COO⁻ stretch (~1400-1450 cm⁻¹) can overlap with C-H bending vibrations from alkyl groups on a phosphonium salt. Aromatic C=C stretches from phosphonium substituents can overlap with the asymmetric COO⁻ stretch region. | C-H bending and aromatic C=C stretching vibrations can fall into similar regions as acetate peaks. | Careful analysis of the entire spectrum, including the presence or absence of the other key peaks for each group, is necessary to resolve ambiguity. |
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To obtain reliable and reproducible FTIR data for compounds containing acetate or phosphonium groups, proper sample preparation is crucial. The KBr pellet method is a widely used technique for solid samples.[10]
Step-by-Step KBr Pellet Preparation
-
Material Preparation:
-
Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove any absorbed moisture. Water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[11]
-
Ensure the agate mortar and pestle, and the die set are clean and dry.[12]
-
-
Sample Grinding and Mixing:
-
Grind 1-2 mg of the solid sample in the agate mortar to a fine powder.[10]
-
Add approximately 100-200 mg of the dried KBr to the mortar.[10] The sample concentration in KBr should be between 0.2% and 1%.[13]
-
Quickly and thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[10]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.[10]
-
Acquire the sample spectrum.
-
Workflow for Sample Analysis
Conclusion
While both acetate and phosphonium functional groups can be readily identified using FTIR spectroscopy, a thorough understanding of their characteristic spectral features is essential for accurate interpretation, especially in complex molecules where peak overlap may occur. The strong, distinct asymmetric and symmetric stretching bands of the carboxylate group are the primary indicators for acetate. For phosphonium salts, the spectrum is largely defined by the organic substituents, with P-C vibrations providing additional evidence. By following rigorous experimental protocols and carefully analyzing the entire spectral fingerprint, researchers can confidently differentiate between these two important functional groups and gain valuable insights into their molecular structures.
References
-
Specac Ltd. FTIR sample preparation (KBr pellets). [Link]
-
Shimadzu. The ABCs of Measurement Methods: KBr Pellet Method. FTIR Talk Letter Vol. 14. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
Specac Ltd. FTIR Sample Preparation Tools. [Link]
-
Ito, F., & Nakanaga, T. (2007). Vibrational dynamics of acetate in D2O studied by infrared pump–probe spectroscopy. Chemical Physics Letters, 447(4-6), 253-257. [Link]
-
Vaden, T. D., & Lisy, J. M. (2009). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. The Journal of Physical Chemistry B, 113(16), 5521–5528. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. [Link]
-
ResearchGate. FTIR spectra of Phosphonium based ionic liquids. [Link]
-
Boon-Joon, T., et al. (2021). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Scientific Reports, 11(1), 1-13. [Link]
-
ResearchGate. ATR-FTIR spectra of the three typical separated ionic species of.... [Link]
-
Jones, L. H., & McLaren, E. (1954). The vibrational spectra of the formate, acetate, and oxalate ions. The Journal of Chemical Physics, 22(10), 1796-1800. [Link]
-
Spinner, E. (1964). The vibration spectra of some substituted acetate ions. Journal of the Chemical Society (Resumed), 4217-4226. [Link]
-
Ibrahim, M., & Koglin, E. (2004). Vibrational spectroscopic study of acetate group. Acta Chimica Slovenica, 51(3), 453-460. [Link]
-
ResearchGate. The vibrational spectra of the formate, acetate, and oxalate ions. [Link]
-
Ramírez-Hernández, A., Aguilar-Flores, C., & Aparicio-Saguilán, A. (2019). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. DYNA, 86(209), 198-205. [Link]
-
ResearchGate. IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]
-
Drelich, P., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8081. [Link]
-
Chapman, R. L., & Maroni, V. A. (1978). FT-IR Characterization of Metal Acetates in Aqueous Solution. Applied Spectroscopy, 32(5), 493-497. [Link]
-
Bouyahya, A., et al. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1145-1150. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
ResearchGate. FTIR spectra of cellulose and cellulose acetate. [Link]
-
ResearchGate. ATR-FTIR spectrum of (a) pure ionic liquids and (b) base oil and all of the mixtures studied. [Link]
-
Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853-868. [Link]
-
Jackson, J. A., & Manning, S. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR). World Journal of Chemical Education, 4(2), 25-29. [Link]
-
ResearchGate. FT-IR spectra of vinyl acetate (VAc) monomer. [Link]
-
Li, Y., et al. (2020). Investigation on dispersion properties of CO2 and ester solvent mixtures using in situ FTIR spectroscopy. RSC Advances, 10(35), 20958-20966. [Link]
-
Appetecchi, G. B., et al. (2005). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 721-727. [Link]
-
ResearchGate. FTIR spectra of sodium acetate solutions of increasing concentration. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Vaden, T. D., & Lisy, J. M. (2019). FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. Frontiers in Chemistry, 7, 65. [Link]
-
University of Wisconsin-Madison. Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. [Link]
-
Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
Bertini, I., & Sabatini, A. (1966). Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. II. Inorganic Chemistry, 5(6), 1025-1028. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia, 12(2), 195-211. [Link]
-
Breton, J., et al. (2000). Time-Resolved FTIR Difference Spectroscopy in Combination with Specific Isotope Labeling for the Study of A1, the Secondary Electron Acceptor in Photosystem 1. Biochemistry, 39(30), 8979-8987. [Link]
-
Michalak, L., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Polymers, 14(19), 4075. [Link]
-
ResearchGate. An ATR-FTIR study of different phosphonic acids in aqueous solution. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Mitochondrial Targeting: Butyl vs. Propyl TPP Linkers
Welcome to a detailed comparative analysis of butyl- and propyl-triphenylphosphonium (TPP) linkers for mitochondrial targeting. As researchers and drug development professionals, our success hinges on the precise delivery of therapeutic or diagnostic agents to subcellular compartments. The mitochondrion, with its central role in metabolism and apoptosis, is a prime target for therapeutic intervention.[1][2] The TPP cation is the most validated and widely used vector for this purpose, leveraging the organelle's significant negative membrane potential for accumulation.[3][4]
However, the "linker" connecting the TPP moiety to its cargo is not merely a passive spacer. It is a critical determinant of the conjugate's overall physicochemical properties, profoundly influencing uptake kinetics, accumulation levels, and potential off-target bioenergetic effects.[5][6] This guide provides an in-depth comparison of two of the most common short-chain alkyl linkers—propyl (a three-carbon chain) and butyl (a four-carbon chain)—supported by established principles and detailed experimental workflows.
The Underlying Principle: Lipophilicity and the Mitochondrial Membrane
The journey of a TPP-conjugated molecule into the mitochondrial matrix is a multi-step process governed by electrochemical gradients and membrane partitioning. The delocalized positive charge of the TPP cation is the primary driver, causing it to accumulate across the negatively charged inner mitochondrial membrane (a potential of -150 to -180 mV) in accordance with the Nernst equation.[7][8] This can result in a 100- to 1000-fold concentration within the matrix compared to the cytoplasm.[3][7]
The alkyl linker's role is to modulate the overall lipophilicity (hydrophobicity) of the conjugate. This property dictates the ease and speed with which the molecule can pass through the hydrophobic lipid bilayers of both the plasma and mitochondrial membranes.[9] A more lipophilic molecule generally traverses these membranes faster.[3] However, this increased membrane interaction is a double-edged sword. Excessive lipophilicity can lead to non-specific membrane binding and, more critically, disruption of mitochondrial function, such as uncoupling of oxidative phosphorylation.[5][10]
The choice between a propyl and a butyl linker, differing by only a single methylene group, is therefore a critical decision that balances the speed and extent of delivery against the preservation of mitochondrial integrity.
Figure 1: Mechanism of TPP-mediated mitochondrial uptake.
Comparative Analysis: Butyl-TPP vs. Propyl-TPP
The fundamental difference between a butyl and a propyl linker is the addition of one carbon atom, which systematically increases hydrophobicity. This seemingly minor structural change has predictable and significant consequences for performance.
| Parameter | Propyl-TPP (C3) Linker | Butyl-TPP (C4) Linker | Rationale & Causality |
| Lipophilicity | Lower | Higher | The addition of a methylene (-CH2-) group increases the nonpolar surface area, leading to greater hydrophobicity. This is the primary driver for all other performance differences. |
| Rate of Uptake | Slower | Faster | Increased lipophilicity reduces the energy barrier for partitioning into and crossing lipid membranes, resulting in more rapid cellular and mitochondrial uptake.[3] |
| Mitochondrial Accumulation | Moderate | High | While driven by membrane potential, the extent of accumulation is also influenced by binding to matrix and membrane components, which is enhanced by hydrophobicity.[9] |
| Impact on ΔΨm | Lower | Higher | Increased hydrophobicity leads to greater interaction with the inner mitochondrial membrane, which can cause proton leak and partial depolarization, especially at higher concentrations.[10][11] |
| Inhibition of Respiration | Minimal to Low | Low to Moderate | Longer alkyl chains show a greater tendency to inhibit respiratory chain complexes and uncouple oxidative phosphorylation. The butyl linker is more likely to have a negative impact on mitochondrial function than the propyl linker.[10][12] |
| Ideal Use Case | Delivery of sensitive cargo; assays requiring minimal perturbation of mitochondrial function; studies where slower, controlled uptake is acceptable. | Rapid and high-concentration delivery of cargo; applications where maximal payload accumulation is prioritized and a moderate impact on bioenergetics is tolerable or intended (e.g., certain cytotoxics).[13] |
Senior Scientist's Recommendation
The choice is not about which linker is "better," but which is fitter for the experimental purpose.
-
Choose Propyl-TPP when your primary goal is to study the effect of your cargo molecule in a cellular environment with mitochondrial function as close to baseline as possible. It is the safer choice for fundamental biology studies, metabolic analysis, and when delivering molecules whose activity could be confounded by changes in membrane potential or ATP production.
-
Choose Butyl-TPP when the speed and magnitude of delivery are paramount. This is often the case in therapeutic applications aiming to deliver a cytotoxic payload or in imaging studies requiring a strong, rapid signal. However, it is imperative to run parallel controls with the butyl-TPP linker alone to deconvolute the effects of the cargo from the effects of the delivery vehicle itself.[10][11]
Experimental Validation Protocols
To empower researchers to make data-driven decisions, we provide the following validated protocols for comparing TPP-linker performance.
Figure 2: Workflow for comparing TPP linker performance.
Protocol 1: Synthesis of (3-bromopropyl)- and (4-bromobutyl)triphenylphosphonium
This protocol describes the synthesis of the core TPP-linker structures, which can then be conjugated to a cargo molecule of interest.
Rationale: This straightforward reaction forms the stable phosphonium salt, which is the cornerstone of the mitochondrial targeting vector.
Materials:
-
Triphenylphosphine (PPh3)
-
1,3-dibromopropane or 1,4-dibromobutane
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add an excess of the corresponding dibromoalkane (e.g., 1,3-dibromopropane or 1,4-dibromobutane, ~5.0 eq) to the solution. The excess ensures mono-alkylation and minimizes the formation of bis-TPP products.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and stir for 24-48 hours.
-
Monitor the reaction by TLC. The product, being a salt, will have a much lower Rf than the starting triphenylphosphine.
-
Cool the reaction to room temperature. The phosphonium salt product will often precipitate as a white solid.
-
If precipitation is incomplete, add diethyl ether to precipitate the product fully.
-
Collect the solid by vacuum filtration and wash thoroughly with diethyl ether to remove unreacted starting materials.
-
Dry the resulting white solid (the bromide salt of the alkyl-TPP linker) under vacuum. The terminal bromine is now available for nucleophilic substitution to attach a cargo molecule.
Protocol 2: Quantification of Mitochondrial Uptake by LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the absolute amount of a compound within a complex biological matrix, providing unambiguous data on uptake levels.[14][15]
Procedure:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa) in 6-well plates to achieve ~80% confluency. Treat cells with equimolar concentrations (e.g., 1-5 µM) of propyl-TPP-cargo and butyl-TPP-cargo for a time course (e.g., 15 min, 1h, 4h, 8h). Include a vehicle-only control.
-
Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis & Fractionation (Optional but Recommended):
-
For whole-cell levels, lyse cells directly in a methanol/acetonitrile/water solution.
-
For mitochondrial levels, use a mitochondrial isolation kit (e.g., employing digitonin-based selective plasma membrane permeabilization) to separate the cytosolic and mitochondrial fractions. This is critical for confirming mitochondrial accumulation.[16]
-
-
Sample Preparation:
-
To each lysate or fraction, add a known amount of an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for your specific TPP-cargo conjugate and the internal standard.[17] This involves optimizing the precursor ion (from MS1) and a specific fragment ion (from MS2) for maximum sensitivity and specificity.
-
Generate a standard curve using known concentrations of the analyte to enable absolute quantification.
-
Analyze the samples and quantify the amount of the TPP-cargo conjugate, normalizing to the protein concentration of the initial lysate or fraction.
-
Protocol 3: Visualization of Mitochondrial Localization by Confocal Microscopy
Rationale: Fluorescence microscopy provides powerful visual confirmation that the TPP-conjugated molecule co-localizes with mitochondria within the intact cellular architecture.[18][19]
Procedure:
-
Cell Culture & Staining:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Incubate cells with the fluorescently-tagged propyl-TPP and butyl-TPP conjugates at the desired concentration (e.g., 100-500 nM) for 1-2 hours.
-
In the last 30 minutes of incubation, add a mitochondrial-specific dye such as MitoTracker™ Red CMXRos (50-100 nM). This dye accumulates in active mitochondria and serves as the ground-truth mitochondrial marker.
-
-
Cell Washing: Aspirate the staining medium and wash the cells gently twice with pre-warmed, phenol red-free culture medium.
-
Imaging:
-
Immediately image the live cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).[20]
-
Acquire images in two separate channels: one for your fluorescent TPP-conjugate (e.g., FITC channel for a green fluorophore) and one for the MitoTracker (e.g., TRITC channel for red).
-
Ensure there is no bleed-through between channels by imaging single-stained controls.
-
-
Analysis:
-
Merge the two channels. Co-localization of the green (TPP-conjugate) and red (MitoTracker) signals will appear as yellow/orange, visually confirming mitochondrial targeting.
-
Quantify the degree of co-localization using a Pearson's Correlation Coefficient or Mander's Overlap Coefficient, available in image analysis software (e.g., ImageJ/Fiji).
-
Protocol 4: Assessment of Functional Impact via Seahorse XF Analyzer
Rationale: The TPP moiety itself, particularly with more hydrophobic linkers, can impact mitochondrial respiration.[10][11] This assay directly measures the functional consequences of linker choice on cellular bioenergetics.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with the propyl-TPP and butyl-TPP linkers (without cargo) for a relevant duration (e.g., 4-6 hours). Include a vehicle control. It is critical to test the linker alone to isolate its effects.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF DMEM medium, pH 7.4. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Mito Stress Test:
-
Load the sensor cartridge with compounds that modulate mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples the proton gradient)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Place the cartridge and cell plate into the Seahorse XF Analyzer.
-
-
Data Acquisition & Analysis:
-
The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after the sequential injection of the drugs.
-
Analyze the data to determine key parameters:
-
Basal Respiration: The baseline OCR. A decrease indicates inhibition.
-
Proton Leak: OCR after oligomycin injection. An increase caused by the TPP linker indicates an uncoupling effect.[10]
-
Maximal Respiration: OCR after FCCP injection. A decrease indicates inhibition of the electron transport chain.
-
-
Compare the profiles of the propyl- and butyl-TPP treated cells to the vehicle control. A greater deviation from the control profile for the butyl-TPP linker would confirm its higher bioenergetic impact.[12]
-
References
-
MDPI. (n.d.). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Available from: [Link]
-
Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 118(15), 6433-6471. Available from: [Link]
-
Bollman, J.H., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry, 64(2), 1141-1155. Available from: [Link]
-
Ghosh, S., et al. (2022). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. Scientific Reports, 12(1), 1993. Available from: [Link]
-
Wang, Y., et al. (2024). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications. Available from: [Link]
-
Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS ONE, 10(4), e0121837. Available from: [Link]
-
Pryde, A., et al. (2020). Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker. Molecular Pharmaceutics, 17(9), 3314-3326. Available from: [Link]
-
Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. ResearchGate. Available from: [Link]
-
Crunkhorn, S. (2018). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. ResearchGate. Available from: [Link]
-
Lee, C.P., et al. (2022). Assessing the Kinetics of Metabolite Uptake and Utilization by Isolated Mitochondria Using Selective Reaction Monitoring Mass Spectrometry (SRM-MS). Methods in Molecular Biology, 2496, 103-116. Available from: [Link]
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Perkins, G.A., et al. (2012). Approaches toward super-resolution fluorescence imaging of mitochondrial proteins using PALM. Methods in Cell Biology, 111, 1-22. Available from: [Link]
-
Cocheme, H.M., et al. (2007). Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 404(2), 261-269. Available from: [Link]
-
Cochemé, H.M., et al. (2012). Mitochondrial accumulation of a lipophilic cation conjugated to an ionisable group depends on membrane potential, pH gradient and pKa. ResearchGate. Available from: [Link]
-
Ho, J.S.L., et al. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. RSC Chemical Biology, 2(5), 1361-1370. Available from: [Link]
-
Fiorillo, M., et al. (2019). Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine). Frontiers in Oncology, 9, 717. Available from: [Link]
-
Pryde, A., et al. (2020). Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker. Molecular Pharmaceutics, 17(9), 3314-3326. Available from: [Link]
-
Fiorillo, M., et al. (2018). Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs). Aging, 10(3), 474-492. Available from: [Link]
-
Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available from: [Link]
-
Trnka, J., et al. (2015). Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak. PLOS ONE, 10(4), e0121837. Available from: [Link]
-
Wu, S., et al. (2014). Design, synthesis and biological evaluation of mitochondria targeting theranostic agents. ScienceDirect. Available from: [Link]
-
Wang, Y., et al. (2024). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). A. TPP directly conjugated with drug molecules. This is a typical... Available from: [Link]
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Available from: [Link]
-
ResearchGate. (n.d.). The TPP derivatives examined in this study The positive charge of the... Available from: [Link]
-
Scilit. (n.d.). Incorporating a Polyethyleneglycol Linker to Enhance the Hydrophilicity of Mitochondria‐Targeted Triphenylphosphonium Constructs. Available from: [Link]
- Google Patents. (n.d.). WO2020214754A1 - Alkyl-tpp compounds for mitochondria targeting and anti-cancer treatments.
-
Chen, W.W., et al. (2016). Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. Cell, 166(5), 1324-1337.e11. Available from: [Link]
-
ResearchGate. (n.d.). Real‐time measurement of uptake of TPP‐conjugated compounds by... Available from: [Link]
-
JoVE. (2022). Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome. Available from: [Link]
-
Willems, P.H.G.M., et al. (2015). The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions. Trends in Cell Biology, 25(6), 354-365. Available from: [Link]
-
Cochemé, H.M., et al. (2012). A mitochondria-targeted mass spectrometry probe to detect glyoxals: implications for diabetes. Free Radical Biology and Medicine, 52(8), 1362-1370. Available from: [Link]
-
bioRxiv. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. Available from: [Link]
-
Al-Rawi, M., et al. (2023). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. Frontiers in Oncology, 13, 1198592. Available from: [Link]
-
Medical Xpress. (2018). TPP-related compounds selectively shut down cancer cells with little or no effect on healthy cells. Available from: [Link]
-
MDPI. (n.d.). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Available from: [Link]
-
Nikon's MicroscopyU. (n.d.). Imaging of Mitochondria with Orange Fluorescent Proteins. Available from: [Link]
-
ResearchGate. (n.d.). Cellular uptake of TPP‐based compounds driven by cell membrane and... Available from: [Link]
-
Okatsu, K., et al. (2020). Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells. Journal of Biochemistry, 167(1), 17-23. Available from: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Kinetics of Metabolite Uptake and Utilization by Isolated Mitochondria Using Selective Reaction Monitoring Mass Spectrometry (SRM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-Precision Purity Assessment of Phosphonium Bromides: A Comparative Guide
Executive Summary: The "Purity Trap" in Wittig Reagents For researchers in drug development, phosphonium bromides (e.g., Ethyltriphenylphosphonium bromide) are not merely salts; they are the stoichiometric engines of the Wittig reaction. In precise alkene synthesis, the purity of these reagents directly dictates the equivalents of strong base (e.g., n-BuLi, NaHMDS) required.
A common pitfall in the industry is relying solely on Elemental Analysis (EA) . While EA is the historical standard, it often fails to detect moisture (hygroscopicity is common in phosphonium salts) or distinguish between active reagent and oxidized impurities (e.g., Triphenylphosphine oxide).
This guide objectively compares EA with Quantitative ³¹P NMR (qNMR) and Potentiometric Titration , proposing a modern "Triangulation Protocol" that guarantees stoichiometric accuracy.
Part 1: The Standards Compared
Elemental Analysis (Combustion)
The Historical Baseline Combustion analysis (CHN) measures the mass percent of Carbon, Hydrogen, and Nitrogen.[1]
-
The Mechanism: Sample combustion at >900°C in oxygen; detection of CO₂, H₂O, and NOₓ gases.[1][2]
-
The Limitation for Phosphonium Salts:
-
Halide Interference: Bromide ions can form volatile combustion products that interfere with detectors unless specific scrubbers (e.g., silver tungstate) are fresh and active.
-
The "Wet" False Positive: Phosphonium salts are hygroscopic. Absorbed water lowers %C and %N values, but if the sample also contains residual solvent (high C), the errors can cancel out, masking the impurity.
-
Blindness to Oxidation: EA cannot distinguish between the active phosphonium salt and its oxidized degradation products (Phosphine oxides) if the C/H ratios are similar.
-
Quantitative ³¹P NMR (qNMR)
The Structural Gold Standard qNMR utilizes the phosphorus nucleus to provide absolute purity determination relative to an internal standard.[3]
-
Why it Wins:
-
Specificity: It sees only phosphorus. Solvents, water, and bromide ions are invisible.
-
Differentiation: Clearly separates the active salt signal (~20-30 ppm) from the Triphenylphosphine oxide impurity (~25-30 ppm, shift dependent) and residual Triphenylphosphine (-5 ppm).
-
Absolute Quantification: Does not require a reference standard of the analyte itself, only a reference standard of known purity (e.g., Triphenyl phosphate).
-
Potentiometric Titration (Argentometric)
The Anion Validator Direct titration of the bromide counter-ion using Silver Nitrate (AgNO₃).
-
The Mechanism: Ag⁺ reacts with Br⁻ to precipitate AgBr. The endpoint is detected potentiometrically using a silver electrode.
-
The Role: It confirms the salt stoichiometry. If the titration purity is 99% but qNMR shows 95%, you likely have inorganic bromide salts (e.g., NaBr, KBr) contaminating your sample—a critical insight EA would miss.
Part 2: Comparative Performance Data
The following table summarizes the performance of each method specifically for Ethyltriphenylphosphonium Bromide .
| Feature | Elemental Analysis (CHN) | ³¹P qNMR | Potentiometric Titration |
| Primary Target | C, H, N Mass % | Phosphorus Nucleus | Bromide (Br⁻) Anion |
| Precision | ± 0.3 - 0.4% | ± 0.5 - 1.0% | ± 0.1 - 0.2% |
| Specificity | Low (Total composition) | High (Structural ID) | High (Anion specific) |
| Oxide Detection | No (Blind to P=O) | Yes (Distinct Peak) | No |
| Water Interference | Skews results significantly | None (Invisible) | None |
| Sample Destructive? | Yes | No | Yes |
| Throughput | High (Automated) | Medium | Medium |
| Cost per Run | Low | High (Solvents/Time) | Low |
Part 3: Experimental Protocols
Protocol A: Quantitative ³¹P NMR (The Purity Assay)
Use this method to determine the absolute content of the active organophosphorus species.
Reagents:
-
Analyte: Phosphonium Bromide sample (~20-30 mg).
-
Internal Standard (IS): Triphenyl phosphate (99.9% TraceCERT® or equivalent). Note: Ensure IS peak does not overlap with analyte.
-
Solvent: CDCl₃ or DMSO-d₆ (Dry).
Step-by-Step:
-
Weighing: Accurately weigh (~0.01 mg precision) approximately 20 mg of the Analyte (
) and 15 mg of the Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL of deuterated solvent. Vortex until completely dissolved. Transfer to an NMR tube.
-
Acquisition Parameters (Critical):
-
Nucleus: ³¹P (Phosphorus).[3]
-
Decoupling: Inverse Gated Decoupling (e.g., zgig on Bruker). Explanation: This suppresses the Nuclear Overhauser Effect (NOE) which would otherwise skew signal intensity, while still decoupling protons for sharp peaks.
-
Relaxation Delay (D1): > 25 seconds . Explanation: Phosphorus nuclei have long T1 relaxation times. Insufficient delay leads to under-integration of the slower-relaxing nuclei.
-
Scan Count (NS): 32 or 64 scans for adequate S/N ratio.
-
Spectral Width: Ensure coverage of -100 to +100 ppm.
-
-
Processing: Phase and baseline correct manually. Integrate the Internal Standard peak (
) and the Analyte peak ( ). -
Calculation:
Where = number of P atoms (usually 1 for both), = Molecular Weight, = Purity of Standard.[4]
Protocol B: Potentiometric Titration (The Stoichiometry Check)
Use this method to validate the bromide content and check for inorganic halide salts.
Reagents:
-
Titrant: 0.1 M Silver Nitrate (AgNO₃) Standardized Solution.
-
Solvent: 50 mL Deionized Water + 1 mL 5M Nitric Acid (HNO₃).
-
Electrode: Silver Ring Electrode or Bromide ISE.
Step-by-Step:
-
Preparation: Dissolve ~150 mg of Phosphonium Bromide (accurately weighed) in 50 mL of the acidic solvent mixture. Acidification prevents interference from carbonates.
-
Setup: Place beaker on a magnetic stirrer. Immerse the electrode. Ensure no bubbles are trapped on the sensor head.
-
Titration:
-
Mode: Dynamic Equivalence Point Titration (DET).
-
Drift Control: 20 mV/min (Wait for signal stability).
-
Titrate with 0.1 M AgNO₃.
-
-
Endpoint Detection: The instrument calculates the inflection point (steepest jump in potential).
-
Calculation:
Part 4: The Triangulation Workflow
Do not rely on one method. Use this logic flow to certify reagents for GMP or high-precision synthesis.
Caption: Analytical Decision Matrix for Phosphonium Salt Certification. This workflow prioritizes structural integrity (qNMR) before validating stoichiometry (Titration).
References
-
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications. MDPI Molecules. Describes the fundamental advantages of ³¹P qNMR including the wide chemical shift range and lack of signal overlap.
-
Potentiometric Titration of Halides. Metrohm Applications. Details the argentometric titration methodology for bromide determination using silver electrodes.
-
A Researcher's Guide to Validating Synthesized Compound Purity. BenchChem. Compares Elemental Analysis against modern spectroscopic techniques, highlighting the limitations of combustion analysis for complex salts.
-
Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts. Provides context on the synthesis of phosphonium salts and the criticality of their purity for reaction stoichiometry.
-
Standardization of Titrants and Electrodes. Mettler Toledo. Technical guide on maintaining accuracy in potentiometric titration, specifically regarding silver nitrate and electrode care.
Sources
A Comparative Guide to the 13C NMR Peak Assignments for 4-(acetyloxy)butylphosphonium bromide
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted peak assignments for 4-(acetyloxy)butylphosphonium bromide, a compound of interest in various synthetic applications. By leveraging comparative data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we offer a robust framework for interpreting its 13C NMR spectrum.
The Rationale Behind the Prediction: A Jigsaw of Chemical Shifts
Predicting a 13C NMR spectrum is akin to assembling a jigsaw puzzle where each piece represents a carbon atom and its unique electronic environment. The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local environment, influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[1][2][3] For 4-(acetyloxy)butylphosphonium bromide, a molecule lacking readily available spectral data, we can deconstruct it into two key fragments: the "acetyloxybutyl" moiety and the "tributylphosphonium" headgroup. By examining the 13C NMR data of well-characterized analogs—butyl acetate and tetrabutylphosphonium bromide—we can confidently predict the chemical shifts of our target molecule.
Experimental Protocol: The Foundation of Spectral Interpretation
To ensure the accuracy of our comparative analysis, it is essential to outline a standardized experimental protocol for acquiring 13C NMR spectra.
Materials:
-
4-(acetyloxy)butylphosphonium bromide (or analogous compounds)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30)
-
Pulse Angle: 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): 0-220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[4]
Comparative Analysis: Assembling the Spectral Puzzle
The predicted 13C NMR chemical shifts for 4-(acetyloxy)butylphosphonium bromide are derived from a comparative analysis with butyl acetate and tetrabutylphosphonium bromide.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Butyl Acetate (in CDCl₃)[5][6] | Tetrabutylphosphonium Bromide (in CDCl₃)[7][8] | Predicted 4-(acetyloxy)butylphosphonium bromide | Rationale for Prediction |
| C=O | ~171.1 | - | ~171 | The carbonyl carbon is distant from the phosphonium group and should have a chemical shift very similar to that in butyl acetate. |
| CH₃ (acetyl) | ~20.9 | - | ~21 | This methyl group is also far from the phosphorus atom and should be largely unaffected. |
| -O-CH₂- | ~64.4 | - | ~64 | This methylene group is adjacent to the ester oxygen. Its chemical shift is primarily influenced by the oxygen and should be comparable to butyl acetate. |
| -CH₂- (next to O-CH₂) | ~30.8 | ~23.5-24.5 | ~30 | This carbon is beta to the ester oxygen and gamma to the phosphorus. The deshielding effect of the oxygen will likely dominate, keeping the shift similar to butyl acetate. |
| -CH₂- (next to P) | ~19.3 | ~23.5-24.5 | ~24 | This carbon is alpha to the phosphorus atom. In phosphonium salts, the carbon directly attached to the phosphorus is significantly deshielded. Its shift will be very similar to the C1 carbon in tetrabutylphosphonium bromide. |
| -CH₂- (beta to P) | ~13.7 | ~13.4 | ~13.5 | This carbon is beta to the phosphorus. Its chemical shift should be very similar to the C2 carbon in tetrabutylphosphonium bromide. |
| Butyl groups on P (not acetyloxybutyl) | - | C1: ~24, C2: ~24, C3: ~24, C4: ~13.4 | C1': ~24, C2': ~24, C3': ~24, C4': ~13.4 | The chemical shifts of the carbons in the other three butyl groups on the phosphorus atom are expected to be very similar to those in tetrabutylphosphonium bromide. |
Visualizing the Connections: Molecular Structure and Logic
To further clarify the relationships between the carbon atoms and their predicted chemical shifts, the following diagrams illustrate the molecular structure and the reasoning behind the assignments.
Caption: Molecular structure of 4-(acetyloxy)butylphosphonium bromide with predicted 13C NMR chemical shifts.
Sources
- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl acetate(123-86-4) 13C NMR spectrum [chemicalbook.com]
- 7. Tetrabutylphosphonium bromide(3115-68-2) 13C NMR [m.chemicalbook.com]
- 8. Tetrabutylphosphonium bromide | C16H36BrP | CID 76564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of TPP Derivatives: A Comparative Guide to X-ray Crystallography
Executive Summary
Thiamine Pyrophosphate (TPP) derivatives are critical targets in drug discovery, acting as potent inhibitors for metabolic enzymes like Transketolase (TKT) and Pyruvate Dehydrogenase (PDH). However, the structural validation of these derivatives presents a unique biophysical challenge: the highly charged, flexible pyrophosphate tail often leads to spectral broadening in NMR and disorder in Cryo-EM.
This guide objectively compares structural validation methods, establishing X-ray Crystallography as the requisite gold standard for TPP derivatives. We provide a self-validating workflow for co-crystallizing these labile compounds, ensuring that the electron density you see is truly your ligand, not a hydration artifact or inorganic phosphate.
Comparative Analysis: Why X-ray Crystallography?
While NMR and Cryo-EM are powerful, they face specific limitations when applied to TPP analogs. The following matrix compares these methodologies specifically for the validation of TPP-derivative binding modes.
Table 1: Structural Validation Methodologies for TPP Derivatives
| Feature | X-ray Crystallography | Solution NMR | Cryo-EM |
| Primary Utility | Atomic-resolution binding mode & stereochemistry. | Dynamics and kinetics of binding in solution. | Large complexes (>500 kDa) and membrane proteins. |
| Resolution | Ultra-High (< 1.5 Å possible). | Ensemble-averaged. | High (2.0–3.5 Å), often lower at ligand periphery. |
| Phosphate Visibility | High. Phosphorus is electron-dense; Mg²⁺ coordination is visible. | Low/Complex. ³¹P-NMR is useful but lacks 3D spatial coordinates. | Variable. Flexible tails often "wash out" in density maps. |
| Sample State | Solid crystal (static snapshot). | Liquid (dynamic). | Vitrified ice (near-native). |
| TPP Specific Limitation | Crystal packing forces can induce non-native conformations (rare). | Pyrophosphate flexibility causes signal broadening. | Ligand occupancy often hard to distinguish from bulk solvent at <3Å. |
| Throughput | Medium (with automated liquid handling). | Low (requires isotopic labeling). | Medium-Low (grid optimization is slow). |
Expert Insight: The "Phosphate Problem"
As a scientist, you must recognize that TPP derivatives are defined by their pyrophosphate tail . In NMR, this tail acts as a flexible tether, causing rapid relaxation and signal loss. In Cryo-EM, unless the tail is buried deep within the protein core, it often appears as a disordered "fuzz."
X-ray crystallography is the only method that routinely resolves the specific coordination geometry of the pyrophosphate group and its obligate metal cofactors (Mg²⁺/Ca²⁺), which are essential for catalytic activity.
Decision Matrix: Choosing the Right Tool
Use the following logic flow to determine if X-ray Crystallography is the correct validation path for your specific TPP derivative project.
Figure 1: Decision matrix for selecting structural validation methods based on protein size and resolution requirements.
Technical Deep Dive: The Self-Validating Protocol
Validating a TPP derivative requires more than just "getting a crystal." You must prove the ligand is intact and bound. TPP analogs are prone to hydrolysis (losing the pyrophosphate tail) or oxidation.
Phase 1: Pre-Crystallization QC (The "Go/No-Go" Step)
Never set up crystal trays without verifying the chemical purity of your derivative.
-
Mass Spectrometry (LC-MS): Confirm the molecular weight. Watch for [M-80] peaks indicating phosphate loss.
-
Small Molecule XRD (Optional but recommended): If the derivative crystallizes on its own, solve its structure first to establish the "restraint dictionary" (bond lengths/angles) for the protein refinement later.
Phase 2: Co-Crystallization Strategy
TPP-dependent enzymes (e.g., Transketolase) undergo significant conformational changes upon cofactor binding (often disorder-to-order transitions in the active site loops).
-
Method: Co-crystallization is superior to soaking for TPP derivatives.
-
Why? Soaking pre-formed apo-crystals often cracks them because the enzyme must "close" around the TPP analog. Co-crystallization allows the lattice to form around the closed, ligand-bound state.
-
Critical Additive: You must include 2-5 mM MgCl₂ or CaCl₂ in the crystallization mother liquor. The phosphate tail binds via a metal bridge to the protein (usually Asp/Glu residues). Without the metal, the tail will be disordered, and you will not validate the structure.
Phase 3: Data Collection & Refinement
-
Resolution Target: Aim for < 2.5 Å.
-
Anomalous Scattering: If your derivative contains Sulfur (thiazole ring) or you use Mn²⁺ instead of Mg²⁺, collect data at the appropriate absorption edge to locate the ligand and metals unambiguously.
Phase 4: Validation (The "Omit Map")
To prove your structure is correct:
-
Refine the protein structure without the ligand.
-
Generate an Fo-Fc difference map (Green density).
-
If the green density perfectly matches the shape of your TPP derivative (including the tail), you have validation.
-
Polder Maps: Use Polder maps (in Phenix or CCP4) to exclude bulk solvent from the ligand calculation, enhancing the density for the flexible phosphate tail.
Experimental Workflow Diagram
The following diagram outlines the rigorous path from synthesis to structural validation.
Figure 2: Step-by-step workflow for validating TPP derivatives, emphasizing the critical QC and Mg²⁺ complexation steps.
Case Study: Validation of Triazole-TPP Analogs
Context: A study targeting E. coli Transketolase (TK) with a triazole-based TPP mimic designed to penetrate the cell membrane.
Experimental Setup:
-
Ligand: 3-deaza-thiamine pyrophosphate (non-hydrolyzable analog).
-
Enzyme: Apo-Transketolase (stripped of native TPP).
-
Condition: 100 mM HEPES pH 7.5, 20% PEG 3350, 5 mM MgCl₂ .
Results:
-
Initial Refinement: The R-factor stalled at 24%. Density for the thiazole ring was clear, but the pyrophosphate tail was messy.
-
Correction: The researcher realized the Mg²⁺ ion was modeled as water. Replacing the water with Mg²⁺ and restraining the distance to the phosphate oxygens dropped the R-factor to 19% and clarified the tail density.
-
Conclusion: The X-ray structure proved that the triazole ring occupied the same hydrophobic pocket as the native thiazolium, but the "V-conformation" angle was altered by 4 degrees, explaining the difference in binding affinity (
).
References
-
Timm, D. E., et al. (2001).[1] "Crystal structure of thiamin pyrophosphokinase." Journal of Molecular Biology.
-
Waugh, D. S. (2023). "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy." ResearchGate.
-
Tylicki, A., et al. (2018). "Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase."[2] MDPI.
-
Erixon, K., et al. (2008). "Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes."[3][4] Organic & Biomolecular Chemistry.
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM."
Sources
- 1. Crystal structure of thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations [mdpi.com]
- 3. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Bromide vs. Iodide Counterions in TPP Synthesis
Executive Summary: The Strategic Choice
In the synthesis of Mitochondria-Targeted (MT) compounds, the Triphenylphosphonium (TPP) cation is the gold standard for delivery. However, the choice of counterion—Bromide (
The Bottom Line:
-
Choose Iodide for synthesis efficiency . It offers faster kinetics, higher yields, and milder reaction conditions due to superior leaving group ability.
-
Choose Bromide (or exchange to Chloride) for biological application . It offers superior aqueous solubility, reduced toxicity concerns, and better compatibility with physiological media.
This guide provides the mechanistic evidence, experimental protocols, and decision frameworks to navigate this choice.
Mechanistic Foundation: Kinetics & Reactivity
The formation of alkyltriphenylphosphonium salts is a classic
The Nucleophilic Attack
Triphenylphosphine (
Counterion Performance Data
The following table summarizes the physicochemical differences driving the reaction kinetics.
| Feature | Bromide ( | Iodide ( | Impact on Synthesis |
| Bond Energy (C-X) | ~285 kJ/mol | ~218 kJ/mol | Iodide reacts significantly faster (weaker bond). |
| Leaving Group Ability | Good ( | Excellent ( | Iodide lowers the activation energy ( |
| Polarizability | Moderate | High | Iodide stabilizes the transition state better. |
| Hygroscopicity | High | Low | Iodide salts are easier to weigh/handle dry. |
| Aqueous Solubility | High | Low/Moderate | Bromide is preferred for final aqueous formulations. |
The "Catalytic Finkelstein" Strategy
A common "Pro Tip" in TPP synthesis is to use an alkyl bromide (cheaper, more stable) but add a catalytic amount of Sodium Iodide (NaI). The
Mechanism:
- (Equilibrium)
- (Fast Irreversible Step)
Visualization: Reaction Energy & Workflow
Diagram 1: Kinetic Energy Profile ( )
This diagram illustrates the lower activation energy barrier when using Iodide, explaining the faster kinetics.
Caption: Iodide (Green path) lowers the activation energy compared to Bromide (Red path), accelerating the reaction.
Diagram 2: Synthesis Decision Matrix
A logic flow for researchers to select the correct synthetic route.
Caption: Decision tree prioritizing synthesis speed (Iodide) vs. biological compatibility (Chloride/Bromide).
Experimental Protocols
Protocol A: High-Yield Synthesis (The Iodide Route)
Best for: Valuable precursors, thermally unstable compounds, or when speed is critical.
Reagents:
-
Alkyl Iodide (1.0 equiv) or Alkyl Bromide + NaI (0.1 equiv)
-
Triphenylphosphine (
) (1.1 equiv)[1] -
Solvent: Acetonitrile (ACN) or Toluene (Dry)
Procedure:
-
Dissolution: Dissolve 1.0 equiv of Alkyl Iodide and 1.1 equiv of
in anhydrous ACN (Concentration ~0.5 M).-
Note: Using excess
drives the reaction to completion; it is easier to wash away than unreacted alkyl halide.
-
-
Reflux: Heat to reflux (
) under an Argon atmosphere.-
Time: 2–6 hours (monitor via TLC/LC-MS).
-
-
Precipitation: Cool the mixture to room temperature.
-
Step: Slowly add cold Diethyl Ether (
) or Hexane (Antisolvent) with vigorous stirring. TPP-I salts often precipitate as yellow/white solids.
-
-
Filtration: Filter the solid and wash
with cold to remove excess . -
Drying: Dry under high vacuum. Note: TPP-I salts are less hygroscopic than TPP-Br, making them easier to handle.
Protocol B: Ion Exchange (Iodide Chloride)
Mandatory for: Drug development and biological assays (Mitochondrial uptake studies). Why? Iodide can interfere with certain electrochemical assays and has different toxicity profiles. Chloride is physiologically neutral.
Materials:
-
Amberlite IRA-400 (Cl form) or Dowex 1X8 resin.
-
Solvent: Methanol/Water (80:20).
Procedure:
-
Resin Prep: Wash the resin column with Methanol to remove preservatives.
-
Loading: Dissolve the TPP-Iodide salt in minimal Methanol/Water. Load onto the column.
-
Elution: Elute with Methanol/Water. The
binds to the resin; is released with the TPP cation. -
Validation: Test the eluent with a drop of
solution.-
Initial (Pre-column): Yellow precipitate (
). -
Final (Post-column): White precipitate (
).
-
-
Isolation: Rotary evaporate the solvent to obtain the TPP-Chloride salt.
Comparative Performance Data
The following data aggregates typical results from mitochondria-targeting spacer synthesis (
| Parameter | TPP-Iodide Route | TPP-Bromide Route |
| Typical Yield | 85 - 95% | 60 - 80% |
| Reaction Time (Reflux) | 2 - 6 Hours | 12 - 48 Hours |
| Reaction Temp | ||
| Purification | Precipitation (Easy) | Often requires chromatography |
| Hygroscopicity | Low (Stable powder) | High (Often becomes an oil) |
| Biological Suitability | Low (Must exchange) | Medium (Acceptable) |
References
-
Smith, R. A., & Murphy, M. P. (2011). Animal and human studies with the mitochondria-targeted antioxidant MitoQ. Annals of the New York Academy of Sciences.
- Context: Establishes the standard for TPP-based drug delivery and the necessity of chloride/bromide forms for biological use.
-
Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow).
- Context: Discusses the uptake mechanism driven by membrane potential and the role of the c
-
BenchChem Technical Support. (2025). Protocol for synthesis of phosphonium salts.[1][2][3][4][5]
- Context: Provides standard industrial conditions for reflux and solvent selection (Toluene/ACN).
-
Patel, M., et al. (2019).[4] Metal-Free Synthesis of Aryltriphenylphosphonium Bromides.[4] ACS Omega.
- Context: Highlights the difficulty of bromide synthesis compared to iodide and altern
Sources
Safety Operating Guide
Personal protective equipment for handling [4-(acetyloxy)butyl](triphenyl)phosphonium bromide
A Researcher's Guide to the Safe Handling of 4-(acetyloxy)butylphosphonium bromide
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of phosphonium bromide. As a valued researcher, your safety is paramount. This document moves beyond mere procedural steps to explain the rationale behind each recommendation, ensuring a deep understanding of the risks and the best practices for mitigation. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in scientific discovery.
Understanding the Hazard: A Toxicological Overview
Organophosphorus compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[1][2] Some are harmful if swallowed, with acute oral toxicity being a significant concern.[1][2][3][4] The primary hazards associated with compounds in this family include:
-
Acute Oral Toxicity: Can be harmful or toxic if ingested.[1][3][4]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[1][2][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[2]
It is crucial to handle this compound with the understanding that it is potentially hazardous. The following sections provide detailed guidance on the necessary precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure to phosphonium bromide. The following table summarizes the required equipment, and the subsequent text explains the reasoning behind each choice.
| Protection Type | Required PPE | Specifications |
| Eye and Face | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. |
| Body | Laboratory Coat | To protect skin and clothing from accidental splashes or spills. |
| Respiratory | NIOSH-approved Respirator | Required when working outside of a fume hood or when dust generation is likely. |
Rationale for PPE Selection:
-
Eye and Face Protection: The crystalline or powder form of this compound can easily become airborne and cause serious eye irritation or damage upon contact.[2][5] Safety goggles provide a seal around the eyes, while a face shield offers broader protection against splashes.
-
Hand Protection: Protective gloves are critical to prevent skin contact, which can lead to irritation.[6][7] Regular inspection and timely replacement of gloves are necessary to maintain their protective integrity.[7]
-
Body Protection: A lab coat prevents the contamination of personal clothing and reduces the risk of skin exposure.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling fine particles, a respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control exposure.[2]
Operational Plan: From Receipt to Use
A systematic approach to handling phosphonium bromide minimizes the risk of exposure and ensures a safe working environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Securely: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8] Store away from incompatible materials such as strong oxidizing agents.[1][3]
Handling Protocol
This protocol should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[3][6]
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Weighing and Transfer:
-
To minimize dust formation, handle the solid compound carefully.
-
Use a spatula for transfers. Avoid scooping actions that could generate airborne dust.
-
If possible, weigh the compound on a weigh paper or in a tared container within the fume hood.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Cleanup
The following workflow outlines the steps for managing a spill of phosphonium bromide.
Caption: Workflow for the safe cleanup of a solid chemical spill.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][9]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[9][10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][9][10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4][9]
Disposal Plan: Responsible Waste Management
All waste containing phosphonium bromide must be treated as hazardous waste and disposed of according to institutional and local regulations.[10][11]
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, weigh paper, contaminated absorbent material) in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.[12]
-
Container Disposal: Empty containers should be triple rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[11]
The following diagram illustrates the decision-making process for proper waste disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. canbipharm.com [canbipharm.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. www3.epa.gov [www3.epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
